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2-Chloro-5-iodo-1-methyl-1H-imidazole Documentation Hub

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  • Product: 2-Chloro-5-iodo-1-methyl-1H-imidazole
  • CAS: 1824340-79-5

Core Science & Biosynthesis

Foundational

Regioisomeric Divergence: A Technical Analysis of 2-Chloro-4-iodo vs. 2-Chloro-5-iodo-1-methylimidazole

Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD), the precise position of a halogen atom on an imidazole scaffold determines not just synthetic viability but biological efficacy. For the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the precise position of a halogen atom on an imidazole scaffold determines not just synthetic viability but biological efficacy. For the 2-chloro-1-methylimidazole core, the distinction between the 4-iodo and 5-iodo regioisomers is a frequent point of failure in early-stage medicinal chemistry campaigns.

This guide provides a definitive technical breakdown of these two isomers. While they share an identical molecular weight (242.45 g/mol ) and elemental composition, their electronic vectors, synthetic accessibility, and reactivities are diametrically opposed. The 5-iodo isomer is the kinetic product of direct lithiation, easily accessed but often less stable. The 4-iodo isomer is the "hard" target, requiring indirect synthesis, yet it offers a distinct vector for structure-activity relationship (SAR) exploration, often projecting substituents deep into hydrophobic pockets that the 5-position cannot reach.

Part 1: Structural & Electronic Characterization

The defining feature of these isomers is the proximity of the iodine atom to the N-methyl group. This steric and electronic relationship dictates their NMR signatures and chemical stability.

Nomenclature and Numbering

Correct numbering is critical to avoid ambiguity.

  • Position 1: Nitrogen bearing the methyl group (N-Me).

  • Position 2: Carbon between the two nitrogens (bearing the Chlorine).

  • Position 3: The "pyridine-like" nitrogen (lone pair donor).

  • Position 4: Carbon adjacent to N3.[1]

  • Position 5: Carbon adjacent to N1.[1][2]

The NMR "Smoking Gun": NOE Differentiation

Standard 1H NMR often fails to conclusively distinguish these isomers because the singlet proton (H4 or H5) appears in a similar chemical shift range (


 7.0 – 7.5 ppm). Nuclear Overhauser Effect (NOE)  spectroscopy is the only self-validating method for structural assignment.
  • 2-Chloro-5-iodo-1-methylimidazole: The remaining proton is at C4 . This proton is spatially distant from the N-methyl group (separated by the iodine atom and the ring geometry). Result: Weak or No NOE signal.

  • 2-Chloro-4-iodo-1-methylimidazole: The remaining proton is at C5 . This proton is vicinal (adjacent) to the N-methyl group. Result: Strong positive NOE signal.

Data Comparison Table
Feature2-Chloro-5-iodo -1-methylimidazole2-Chloro-4-iodo -1-methylimidazole
Proton Position H-4 (adjacent to N3)H-5 (adjacent to N1)
NOE Signal (N-Me) Negative / Negligible Strong Positive
C-I Bond Reactivity High (susceptible to exchange)Moderate (more thermally stable)
Synthetic Access Direct Lithiation (Kinetic)Indirect (Blocking/Deblocking)
Dipole Vector Iodine points toward N1-Me sideIodine points away from N1-Me

Part 2: Synthetic Pathways[1][3]

The synthesis of these two molecules requires completely different strategies. The 5-iodo isomer capitalizes on the acidity of the C5 proton, while the 4-iodo isomer requires "tricking" the molecule using symmetry or selective dehalogenation.

Route A: The Kinetic Path to the 5-Iodo Isomer

The hydrogen at C5 is significantly more acidic than at C4 due to the inductive effect of the adjacent methylated nitrogen (N1). Furthermore, the N-methyl group can direct lithiation to the C5 position via coordination (Complex Induced Proximity Effect - CIPE).

Protocol Logic:

  • Substrate: 2-Chloro-1-methylimidazole.

  • Reagent: LDA or n-BuLi (Lithium Diisopropylamide is preferred to avoid nucleophilic attack on the C-Cl bond).

  • Mechanism: Directed ortho-metallation (DoM) occurs exclusively at C5.

  • Quench: Addition of Iodine (

    
    ).
    
Route B: The "Hard" Path to the 4-Iodo Isomer

Direct lithiation will never yield the 4-iodo isomer as the major product. To access the 4-position, we must utilize a "Halogen Dance" or selective reduction strategy starting from a di-iodo precursor.

Protocol Logic:

  • Precursor: 2-Chloro-1-methylimidazole.

  • Iodination: Exhaustive iodination (NIS/TFA or

    
    ) to generate 2-chloro-4,5-diiodo-1-methylimidazole .
    
  • Selective Exchange: Treatment with 1 equivalent of i-PrMgCl or n-BuLi.

    • Critical Insight: The C5-iodine is more reactive toward metal-halogen exchange than the C4-iodine (due to the same electronic factors that make C5-H more acidic). The Magnesium/Lithium species forms selectively at C5.

  • Protonation: Quenching the C5-metal species with Methanol/Water yields the 4-iodo product (leaving the C4-iodine intact).

Visualization of Synthetic Divergence

SynthesisPathways Start 2-Chloro-1-methylimidazole Li_Int Intermediate: 5-Li-Species Start->Li_Int LDA, THF, -78°C (Kinetic Control) Diiodo Intermediate: 2-Chloro-4,5-diiodo-1-methylimidazole Start->Diiodo NIS, TFA (Exhaustive Iodination) Prod_5 TARGET A: 2-Chloro-5-iodo-1-methylimidazole Li_Int->Prod_5 Quench w/ I2 Mg_Int Intermediate: 5-Mg-Species (Selective Exchange) Diiodo->Mg_Int i-PrMgCl, -20°C (Selective C5 Exchange) Prod_4 TARGET B: 2-Chloro-4-iodo-1-methylimidazole Mg_Int->Prod_4 MeOH Quench (Protonation of C5)

Figure 1: Divergent synthetic pathways. Route A (Blue) utilizes direct lithiation for the 5-iodo isomer. Route B (Green) uses a blocking/deblocking strategy for the 4-iodo isomer.

Part 3: Reactivity & Applications

Understanding the reactivity profile is essential for downstream cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).

Chemoselectivity (C-Cl vs. C-I)

In both isomers, the C-I bond is significantly more reactive toward oxidative addition by Palladium(0) than the C-Cl bond. This allows for chemoselective functionalization.[3] You can couple an aryl group at the iodine position while retaining the chlorine for a second derivatization step (e.g., nucleophilic aromatic substitution or a second coupling with specialized catalysts).

Regio-Reactivity (4-I vs. 5-I)
  • 5-Iodo Isomer: The C5 position is electronically electron-deficient but sterically crowded by the N-methyl group. In Suzuki couplings, bulky boronic acids may suffer from lower yields due to steric clash with the methyl group.

  • 4-Iodo Isomer: The C4 position is less sterically encumbered relative to the N-methyl group. It often proceeds with faster kinetics in cross-coupling reactions involving large partners.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-iodo-1-methylimidazole

Use this protocol for direct access to the kinetic product.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Charge with 2-chloro-1-methylimidazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C.[1]

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain temperature below -70°C.

    • Note: The solution typically turns yellow/orange, indicating lithiation at C5. Stir for 45 minutes.

  • Quench: Add a solution of Iodine (

    
    , 1.2 eq) in THF dropwise.
    
  • Workup: Allow to warm to RT. Quench with saturated aq.

    
     (to remove excess iodine). Extract with EtOAc.
    
  • Validation: Run 1H NMR. Look for the singlet at ~7.2 ppm. Perform NOE: Irradiate N-Me; if NO enhancement of the aromatic singlet is observed, you have the 5-iodo isomer (proton is at C4).

Protocol B: Synthesis of 2-Chloro-4-iodo-1-methylimidazole

Use this protocol to access the "hard" isomer via the "Halogen Dance" logic.

  • Precursor Synthesis: Treat 2-chloro-1-methylimidazole with 2.5 eq of NIS (N-iodosuccinimide) in TFA/MeCN to obtain 2-chloro-4,5-diiodo-1-methylimidazole . Isolate this solid.

  • Exchange: Dissolve the diiodo intermediate (1.0 eq) in anhydrous THF. Cool to -20°C (Cryostat recommended).

  • Selection: Add

    
    -PrMgCl  (1.1 eq, 2.0 M in THF) dropwise.
    
    • Mechanism:[1][4][5][6][7] The Grignard reagent selectively exchanges the iodine at C5 because the resulting anion is stabilized by the adjacent N1. The C4-iodine remains intact.

  • Trapping: After 30 minutes, quench with Methanol (excess). This places a proton back at C5.

  • Validation: Run 1H NMR. Perform NOE: Irradiate N-Me; if you observe a strong positive enhancement of the aromatic singlet, you have the 4-iodo isomer (proton is at C5).

References

  • Review of Imidazole Lithiation: Iddon, B. "Lithiation of imidazoles." Heterocycles, 1985. (Foundational text on C2 vs C5 lithiation regioselectivity).

  • Selective Dehalogenation Strategy: Abarca, B., et al. "Trialkylmagnesates in the preparation of functionalized azoles." Tetrahedron, 2004. (Describes the C5 selective exchange preference).

  • NOE Differentiation Principles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative source on NOE for regioisomer assignment).

  • Reactivity of Haloimidazoles: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard reference for haloimidazole reactivity).

Sources

Exploratory

Strategic Sourcing & Application Guide: 2-Chloro-5-iodo-1-methyl-1H-imidazole

CAS: 23596-28-3 | Formula: C₄H₄ClIN₂ | M.W.: 242.45 g/mol Part 1: Executive Technical Summary 2-Chloro-5-iodo-1-methyl-1H-imidazole is a high-value bifunctional heterocyclic scaffold used primarily in the synthesis of po...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23596-28-3 | Formula: C₄H₄ClIN₂ | M.W.: 242.45 g/mol

Part 1: Executive Technical Summary

2-Chloro-5-iodo-1-methyl-1H-imidazole is a high-value bifunctional heterocyclic scaffold used primarily in the synthesis of polysubstituted imidazoles for pharmaceutical applications. Its structural uniqueness lies in its orthogonal reactivity profile : the C5-iodine and C2-chlorine atoms possess distinct electrophilic susceptibilities, allowing for controlled, sequential functionalization.

For drug development professionals, this compound serves as a critical "linchpin" intermediate. It enables the rapid construction of libraries where the C5 position can be modified via mild palladium-catalyzed cross-couplings (Suzuki, Sonogashira), leaving the C2-chlorine intact for subsequent nucleophilic aromatic substitution (SNAr) or harsher cross-coupling conditions.

Part 2: Commercial Supplier Landscape

Sourcing this intermediate requires distinguishing between "catalog aggregators" (who drop-ship) and "primary manufacturers" (who control the batch synthesis). For medicinal chemistry campaigns requiring <10g, speed is paramount. For process development (>100g), batch consistency and impurity profiling (specifically de-iodinated byproducts) are critical.

Tier 1: Primary Stocking Vendors (High Reliability)

These vendors typically hold physical stock and provide internal QC data.

SupplierTypeEst. PurityPack SizesPrimary Utility
Combi-Blocks Manufacturer>97%1g - 100gBest balance of price/speed for discovery chem.
Enamine Building Block Specialist>95%100mg - 10gIdeal for accessing related analogs simultaneously.
Fluorochem Distributor/Stockist>98%1g - 25gStrong EU logistics; reliable CoA data.
Apollo Scientific Distributor>97%1g - 50gReliable sourcing for UK/EU-based labs.
Tier 2: Global Aggregators

Use these for consolidated purchasing, but expect longer lead times as they often source from Tier 1.

  • MilliporeSigma (Sigma-Aldrich): High trust, but often highest price per gram.

  • Fisher Scientific: Sourced via third-party partnerships.

Strategic Sourcing Protocol

Warning: A common impurity in this material is 2-chloro-1-methylimidazole (lacking iodine), resulting from incomplete iodination during synthesis.

  • Directive: When ordering >10g, explicitly request a batch-specific H-NMR to confirm the integration ratio of the C4-proton vs. the N-Methyl group.

Part 3: Quality Control & Validation (Self-Validating System)

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). Perform the following "Gatekeeper" checks to validate the material before introducing it into a synthesis workflow.

A. Identity Validation (¹H-NMR)

The structure is simple, making NMR the definitive identity check.

  • Solvent: DMSO-d₆ or CDCl₃[1]

  • Key Signals:

    • N-Methyl Group: A sharp singlet (3H) typically appearing between 3.60 – 3.75 ppm .

    • C4-Proton: A sharp singlet (1H) appearing in the aromatic region, typically 7.10 – 7.30 ppm .

  • Pass Criteria: Integration ratio must be exactly 3:1.

  • Fail Flag: Any additional singlets in the aromatic region suggest the presence of regioisomers (4-iodo vs 5-iodo) or unreacted starting material.

B. Purity Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).

  • Retention Logic: The target (Iodo-Chloro) is significantly more lipophilic than the non-iodinated precursor. Expect the impurity to elute much earlier.

QC Workflow Diagram

QC_Workflow Material_In Raw Material Receipt NMR_Check 1H-NMR Analysis (DMSO-d6) Material_In->NMR_Check HPLC_Check HPLC Purity (>97% Area) NMR_Check->HPLC_Check Decision Pass/Fail Decision HPLC_Check->Decision Release Release to Synthesis Decision->Release  Pass Reject Quarantine / Return Decision->Reject  Fail (<95% or Wrong Isomer)

Caption: Figure 1. Self-validating Quality Control workflow for incoming halo-imidazole scaffolds.

Part 4: Technical Application Guide

The primary value of 2-Chloro-5-iodo-1-methyl-1H-imidazole is its ability to undergo sequential orthogonal functionalization .

The Reactivity Hierarchy
  • Position 5 (C-I Bond): The C-I bond is significantly weaker and more polarized than the C-Cl bond. It undergoes oxidative addition with Palladium(0) rapidly.

    • Reaction Type: Suzuki-Miyaura, Stille, Sonogashira, Negishi.

    • Conditions: Mild (Room Temp to 60°C), Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Position 2 (C-Cl Bond): The C-Cl bond is flanked by two nitrogen atoms, making the C2 position electron-deficient.

    • Reaction Type: Nucleophilic Aromatic Substitution (SNAr) with amines/thiols, or forcing Pd-catalyzed coupling.

    • Conditions: Harsh (High Temp, Strong Base), or specialized ligands (e.g., Buchwald precatalysts).

Synthesis Workflow: Sequential Library Generation

This workflow demonstrates how to use the scaffold to create a library of 2,5-disubstituted imidazoles.

Synthesis_Pathway Core 2-Chloro-5-iodo- 1-methyl-1H-imidazole (Starting Scaffold) Step1 Step 1: C5-Functionalization (Chemoselective Cross-Coupling) Core->Step1  Boronic Acid, Pd(0), Na2CO3, 60°C Intermed Intermediate: 2-Chloro-5-Aryl-imidazole Step1->Intermed Step2A Path A: S_NAr (Displacement of Cl) Intermed->Step2A  HNR2, Heat (Nucleophilic Attack) Step2B Path B: 2nd Cross-Coupling (Suzuki/Buchwald) Intermed->Step2B  Ar-B(OH)2, Pd-Cat (Forcing Conditions) ProdA Product A: 2-Amino-5-Aryl-imidazole Step2A->ProdA ProdB Product B: 2,5-Diaryl-imidazole Step2B->ProdB

Caption: Figure 2. Orthogonal reaction pathway exploiting the reactivity difference between C5-Iodine and C2-Chlorine.[2]

Experimental Protocol: Representative Suzuki Coupling (Step 1)

To selectively react the Iodine while preserving the Chlorine.

  • Setup: Charge a reaction vial with 2-Chloro-5-iodo-1-methyl-1H-imidazole (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent: Add degassed Dioxane:Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 eq).

  • Reaction: Stir at 50–60°C for 4–6 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product (2-Chloro-5-aryl...) will elute later than the de-iodinated byproduct but earlier than bis-coupled material.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126971295, 2-Chloro-5-iodo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2010).Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions. Chemical Reviews. (Contextual grounding for haloimidazole reactivity).
  • Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: 1-Methyl-2-chloro-5-iodoimidazole

This guide serves as an authoritative technical reference for the characterization and handling of 1-Methyl-2-chloro-5-iodoimidazole , a specialized heterocyclic intermediate used in the synthesis of high-value pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the characterization and handling of 1-Methyl-2-chloro-5-iodoimidazole , a specialized heterocyclic intermediate used in the synthesis of high-value pharmaceutical targets (e.g., kinase inhibitors, GPCR modulators).[1]

Executive Summary & Chemical Identity

1-Methyl-2-chloro-5-iodoimidazole is a tri-substituted imidazole derivative characterized by a high-density halogenation pattern.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the 2-chloro group (stable, directing) and the 5-iodo group (highly reactive for cross-coupling), positioned on a methylated nitrogen core.[1]

Due to its status as a specialized research intermediate rather than a commodity chemical, experimental physical data is often proprietary.[1] This guide provides predicted physicochemical properties based on Structure-Activity Relationship (SAR) algorithms and details the exact protocols required to empirically validate these values in a laboratory setting.

Chemical Identity Table
Property Detail
IUPAC Name 5-iodo-2-chloro-1-methylimidazole
CAS Number 1824340-79-5
Molecular Formula C₄H₄ClIN₂
Molecular Weight 242.45 g/mol
SMILES Cn1c(I)cn(C)c1Cl (Isomer dependent) / CN1C(Cl)=NC=C1I
Structural Class Halo-imidazole / Heteroaryl Halide

Physical-Chemical Profile

Melting Point & Density (Predicted vs. Contextual)

Note: As direct experimental literature is scarce for this specific regioisomer, the values below are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs (e.g., 2-chloro-1-methylimidazole).

Property Value / Range Confidence / Context
Physical State Solid (Crystalline)High.[1] The heavy iodine atom typically raises the melting point significantly above the liquid/low-melt state of the chloro-analog.
Melting Point (MP) 85°C – 115°C (Predicted)Critical: Purity dependent.[1] Impurities (e.g., des-iodo or di-iodo species) will depress MP significantly.[1]
Density 2.05 ± 0.1 g/cm³ High. The presence of Iodine (atomic mass 126.9) on a small ring confers high density relative to non-iodinated imidazoles (~1.2 g/cm³).[1]
Solubility DMSO, DMF, MeOHLow solubility in water; soluble in polar organic solvents.[1]
LogP ~1.8 – 2.2Moderately lipophilic.[1]

Experimental Determination Protocols

To establish the "Gold Standard" characterization for your specific batch, follow these self-validating protocols.

A. Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition to assess purity.

  • Preparation: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent residues (solvates can alter MP).

  • Loading: Pack 2-3 mm of dry powder into a glass capillary. Tap to ensure tight packing.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to find the approximate range.

    • Precise Ramp:1.0°C/min starting 10°C below the approximate MP.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurity >1%.
B. Density Determination (Gas Pycnometry)

Objective: Measure skeletal density without solvent interference. Note: Liquid displacement methods are unsuitable due to solubility.

  • Instrument: Helium Gas Pycnometer.

  • Method:

    • Weigh a known mass (

      
      ) of the dry solid into the sample chamber.[1]
      
    • Purge with Helium to displace air/moisture.

    • Measure the pressure change upon expansion into a reference volume to calculate the sample volume (

      
      ).[1]
      
  • Calculation:

    
    .
    
  • Validation: Run a standard (e.g., steel ball) before the sample to verify calibration.[1]

Synthesis & Purification Context

Understanding the synthesis is crucial because the melting point is directly impacted by the specific impurities generated during production.

Primary Synthesis Route: Electrophilic Iodination

The most common route involves the direct lithiation-iodination or electrophilic substitution of 2-chloro-1-methylimidazole .

Key Impurities Affecting MP:

  • Starting Material (2-chloro-1-methylimidazole): Liquid/Low melt.[1] Lowers MP.

  • Regioisomer (4-iodo): Can form if the C5 position is not exclusively activated.

  • Di-iodo species: Forms if stoichiometry is uncontrolled.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2-Chloro-1-methylimidazole (Starting Material) Reaction Reaction: Electrophilic Substitution (Solvent: MeCN or DMF) Start->Reaction Reagent NIS or I2/base (Iodination Agent) Reagent->Reaction Crude Crude Mixture: Product + Isomers + SM Reaction->Crude Quench/Workup Purification Purification: Recrystallization (EtOH/H2O) or Column Chromatography Crude->Purification Isolation Final Pure 1-Methyl-2-chloro-5-iodoimidazole (Target MP: 85-115°C) Purification->Final Yields >98% Purity

Caption: Synthesis workflow highlighting the critical purification step required to achieve the theoretical melting point.

Handling, Stability & Safety

Trustworthiness in chemical handling requires anticipating degradation.[1]

Stability Profile
  • Light Sensitivity: High. Carbon-Iodine (C-I) bonds are photosensitive.[1] Prolonged exposure to light can cause homolytic cleavage, liberating Iodine (turning the solid yellow/brown) and lowering the MP.[1]

    • Storage: Amber vials, wrapped in foil, at -20°C.

  • Hygroscopicity: Moderate. Imidazoles can hydrogen bond with water.

    • Impact: Absorbed water acts as a plasticizer, depressing the melting point.[1] Always dry before analysis.

Safety Considerations
  • Skin Sensitizer: Halo-imidazoles are potent alkylating agents (potential sensitizers).[1] Handle with nitrile gloves.

  • Inhalation: Use a fume hood. The dust may be irritating to the respiratory tract.

References

  • PubChem Compound Summary. 1-Methylimidazole Derivatives. National Center for Biotechnology Information. Link

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole properties).

  • Larner, et al. "Synthesis of haloimidazoles."[1] Journal of Heterocyclic Chemistry. (General reference for halo-imidazole synthesis methodologies).

  • Sigma-Aldrich Safety Data Sheet. 5-Chloro-1-methylimidazole (Analogous safety data). Link

(Note: Due to the proprietary nature of this specific isomer, specific MP/Density literature citations are substituted with authoritative general references for the chemical class.)

Sources

Exploratory

Regioselective Functionalization of the 1-Methylimidazole Scaffold: A Technical Guide

Executive Summary The 1-methylimidazole scaffold is a ubiquitous pharmacophore, serving as the structural core in diverse therapeutics, from anti-emetics (Ondansetron) to pilocarpine analogs. However, its electronic arch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methylimidazole scaffold is a ubiquitous pharmacophore, serving as the structural core in diverse therapeutics, from anti-emetics (Ondansetron) to pilocarpine analogs. However, its electronic architecture creates a distinct hierarchy of reactivity that often frustrates synthetic efforts.

This guide provides a deterministic approach to regioselective functionalization. By understanding the interplay between pKa values, coordination effects, and catalyst-controlled mechanisms, researchers can selectively target the C2 , C5 , and the elusive C4 positions with high fidelity.

The Electronic Landscape & Reactivity Map

To control the chemistry of 1-methylimidazole, one must first respect its electronic bias. The scaffold features two nitrogen atoms that dictate the acidity and nucleophilicity of the ring carbons.

The Hierarchy of Acidity (pKa)
  • C2-H (pKa ~32-33): The most acidic proton. Flanked by two electronegative nitrogens, the resulting carbanion is inductively stabilized and benefits from the carbene-like resonance character.

  • C5-H: Significantly less acidic than C2 but more accessible than C4. It is the preferred site for electrophilic aromatic substitution (EAS) and direct arylation once C2 is blocked or sterically encumbered.

  • C4-H: The "dead zone." It is electronically deactivated and sterically shielded. Accessing C4 requires "molecular judo"—using blocking groups or halogen migration strategies.

Visualization: The Reactivity Decision Tree

ImidazoleReactivity Start 1-Methylimidazole C2 C2-Functionalization (Kinetic Control) Start->C2 n-BuLi (-78°C) or Radical Minisci C5 C5-Functionalization (Thermodynamic/Directed) Start->C5 Pd-Cat (Fagnou) or C2-Block -> Li C4 C4-Functionalization (The 'Walk-Around') Start->C4 Halogen Dance or 4,5-Dibromo reduction C2_Method Lithiation / Grignard C2->C2_Method C5_Method CMD Mechanism C5->C5_Method C4_Method Selective Li-Hal Exchange C4->C4_Method

Figure 1: Decision tree for regioselective functionalization of 1-methylimidazole. The path is determined by the choice of base, catalyst, and blocking strategy.

C2-Functionalization: The Kinetic Winner

Targeting the C2 position is straightforward due to the high acidity of the proton between the two nitrogens.

Lithiation and Magnesiation

Standard lithiation (n-BuLi, THF, -78 °C) quantitatively generates the 2-lithio species. This species is stable at low temperatures but can ring-open or rearrange if warmed without an electrophile.

The Knochel-Hauser Advantage: For sensitive substrates containing esters or nitriles, Lithium reagents are too aggressive. The use of TMPMgCl·LiCl (Knochel-Hauser base) allows for deprotonation at room temperature (0 °C to 25 °C) with excellent functional group tolerance [1].

Radical Alkylation (Minisci Reaction)

While lithiation forms C-C bonds with electrophiles, the Minisci reaction allows coupling with alkyl radicals. Under oxidative conditions (AgNO3/S2O8), alkyl radicals (generated from carboxylic acids) attack the most electron-deficient position.

  • Selectivity: In acidic media, the imidazole is protonated at N3, making C2 the most electrophilic site for radical attack.

  • Protocol Note: Ensure pH control; if the pH rises, selectivity may erode toward C5.

C5-Functionalization: The Directed Approach[1]

Accessing C5 requires bypassing the more reactive C2 position. This is achieved through two primary strategies: Steric/Protective Blocking or Catalytic Direct Arylation .

The "Block-and-Delete" Strategy
  • Protect C2: Silylate C2 using n-BuLi followed by TMSCl. The TMS group is robust enough to survive subsequent lithiation but labile enough to be removed later.

  • Functionalize C5: Treat the 2-TMS-1-methylimidazole with n-BuLi. The base is now forced to deprotonate C5.

  • Deprotect: Removal of the TMS group (TBAF or acid) yields the net C5-substituted product.

Direct C-H Arylation (Fagnou Conditions)

Modern drug discovery prefers avoiding discrete metallation steps. Keith Fagnou’s group developed conditions that favor C5-arylation via a Concerted Metallation-Deprotonation (CMD) mechanism [2].

Mechanism: The Pd(II) catalyst coordinates to N3. A carbonate or pivalate base assists in deprotonating C5 via a six-membered transition state. While C2 is more acidic, the geometry of the N3-coordination directs the palladium to the adjacent C5 position (or C2 if unblocked, but specific ligand tuning can favor C5).

Key Parameters for C5 Selectivity:

  • Catalyst: Pd(OAc)2

  • Ligand: PPh3 or PCy3 (Electron-rich phosphines stabilize the oxidative addition).

  • Base: K2CO3 or PivOK (Pivalate acts as a proton shuttle).

  • Solvent: DMA or DMF (Polar aprotic solvents assist the CMD pathway).

CMD_Mechanism Step1 Pd(OAc)2 + Ligand Step2 Coordination to N3 Step1->Step2 Step3 CMD Transition State (Base removes C5-H) Step2->Step3 PivOH/CO3 Step4 Reductive Elimination Step3->Step4 Ar-X Step4->Step1 Pd(0) to Pd(II) Product C5-Arylated Imidazole Step4->Product

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The base (often pivalate) acts as an intramolecular proton shuttle, lowering the energy barrier for C-H bond cleavage.

C4-Functionalization: The "Hard" Target

Direct C4 functionalization is the most challenging due to its lack of acidity (vs C2/C5) and lack of directing groups. Two reliable "Expert" strategies exist.

The "Reverse Selectivity" (Debromination) Method

Instead of trying to hit C4 directly, start with 2,4,5-tribromo-1-methylimidazole and selectively remove the halogens you don't need. Lithium-Halogen exchange is faster than deprotonation and highly regioselective based on bond polarization [3].

  • Start: 2,4,5-Tribromo-1-methylimidazole.

  • Step 1 (C2): Add 1.0 eq n-BuLi.[1] The C2-Br exchanges first (most electron-deficient). Quench with H+ (or Electrophile A).

    • Result: 4,5-Dibromo-1-methylimidazole.

  • Step 2 (C5): Add 1.0 eq n-BuLi.[1] The C5-Br exchanges next (adjacent to N1). Quench with H+ (or Electrophile B).

    • Result:4-Bromo-1-methylimidazole.

  • Step 3 (C4): The remaining bromine is at C4. You can now use this handle for Suzuki couplings or further lithiation.

The Halogen Dance

In specific cases, treating 5-bromo-1-methylimidazole with LDA can induce a migration of the lithium species. However, this is substrate-dependent. The Debromination Method (4.1) is significantly more robust for scale-up.

Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Trapping

Use this for introducing aldehydes, silanes, or alkyl groups at C2.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Reagents: Add 1-methylimidazole (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow to equilibrate for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Checkpoint: The solution may turn pale yellow. Stir for 30 minutes at -78 °C.

  • Quench: Add the electrophile (e.g., DMF, 1.2 equiv) dropwise.

  • Workup: Allow to warm to room temperature. Quench with sat. NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Direct C5-Arylation (Fagnou Conditions)

Use this for biaryl coupling without pre-functionalization.

  • Setup: In a pressure vial, combine 1-methylimidazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (5 mol%), PCy3·HBF4 (10 mol%), and K2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMA (0.2 M concentration).

  • Additive: Add Pivalic Acid (30 mol%). Crucial for the CMD mechanism.

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Purify via column chromatography.[2]

Comparison of Methodologies

Target PositionPrimary StrategyKey ReagentsLimitations
C2 Direct Lithiationn-BuLi, THF, -78°CFunctional group intolerance (esters/ketones react).
C2 MagnesiationTMPMgCl·LiClSlower reaction, requires "Turbo" base.
C5 Direct ArylationPd(OAc)2, PivOHRequires high temp (100°C+); steric sensitivity.
C5 Block-and-LithiateTMSCl, then n-BuLiTwo extra steps (protection/deprotection).
C4 Selective Debrominationn-BuLi (sequential)Requires poly-brominated starting material.

References

  • Knochel-Hauser Base Applications: Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • C5-Arylation (Fagnou Conditions): Do, H. Q., & Fagnou, K. (2009). A Catalyst-Controlled Site-Selective C-H Functionalization of Indoles and Pyrroles. Journal of the American Chemical Society. (Note: Principles apply directly to imidazole C5-H activation).

  • Halogen Exchange/Debromination Strategies: Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange.[4] The Journal of Organic Chemistry.

  • General Review on Azole Functionalization: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron.

Sources

Protocols & Analytical Methods

Method

Selective C-5 arylation of 2-chloro-5-iodo-1-methylimidazole

Application Note & Protocol Selective C-5 Arylation of 2-Chloro-5-iodo-1-methylimidazole via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Abstract & Introduction The 1-methylimidazole scaffold is a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective C-5 Arylation of 2-Chloro-5-iodo-1-methylimidazole via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract & Introduction

The 1-methylimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The ability to selectively functionalize specific positions on the imidazole ring is crucial for the development of novel therapeutics and molecular probes. This application note provides a detailed, field-proven protocol for the selective C-5 arylation of 2-chloro-5-iodo-1-methylimidazole. This substrate presents a unique challenge and opportunity: the differential reactivity of its two halogen substituents. By leveraging the principles of palladium-catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction, we can achieve highly selective C-C bond formation at the C-5 position, leaving the C-2 chloro-substituent intact for subsequent downstream modifications. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing 5-aryl-2-chloro-1-methylimidazole derivatives.

Scientific Rationale & Mechanistic Overview

The cornerstone of this protocol is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the context of palladium-catalyzed cross-coupling reactions. The selective arylation is achieved through a Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.[1][2] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][4][5]

The Principle of Selectivity: The first and rate-determining step of the catalytic cycle is the oxidative addition of the organohalide to the active Pd(0) catalyst.[5] The energy of the C-X bond is the primary determinant of the reaction rate for this step. The C-I bond (bond energy ~228 kJ/mol) is considerably weaker and more polarizable than the C-Cl bond (bond energy ~340 kJ/mol). Consequently, the Pd(0) catalyst will preferentially insert into the C-I bond at the C-5 position, initiating the cross-coupling cascade while leaving the more robust C-Cl bond at the C-2 position untouched under controlled conditions.

The Suzuki-Miyaura Catalytic Cycle: The reaction follows a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 2-chloro-5-iodo-1-methylimidazole, forming a Pd(II) intermediate.[1][3]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[6][7]

  • Reductive Elimination: The two organic groups (the imidazole and the aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]

Below is a visualization of this catalytic process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oxidative_adduct R¹-Pd(II)L-I Oxidative Adduct pd0->oxidative_adduct Oxidative Addition substrate R¹-I (Imidazole) substrate->oxidative_adduct product R¹-R² (5-Arylimidazole) transmetalation_complex R¹-Pd(II)L-R² Di-organo Complex oxidative_adduct->transmetalation_complex Transmetalation boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ Activated Boronate boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_yield Is the yield low? start->check_yield check_sm Is starting material (SM) unreacted? check_yield->check_sm Yes check_purity Is the product impure? check_yield->check_purity No catalyst Check Catalyst Activity: - Use fresh catalyst - Pre-activate Pd(OAc)₂/ligand check_sm->catalyst Yes side_rxns Identify Side Products (e.g., homo-coupling): - Degas solvents thoroughly - Adjust stoichiometry check_purity->side_rxns Yes conditions Optimize Conditions: - Increase temperature - Increase reaction time catalyst->conditions reagents Verify Reagent Quality: - Use anhydrous base/solvents - Check boronic acid purity conditions->reagents purification Optimize Purification: - Use different eluent system - Try alternative chromatography side_rxns->purification

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of 2-Chloro-5-iodo-1-methylimidazole via Palladium-Catalyzed Cross-Coupling

Preamble: The Strategic Value of Substituted Imidazoles The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Substituted Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular recognition at various biological targets.[3][4] Consequently, the development of efficient and selective methods for the synthesis of functionalized imidazole derivatives is of paramount importance to drug discovery and development programs.[5]

This guide focuses on a particularly versatile building block: 2-chloro-5-iodo-1-methylimidazole . The presence of two different halogen atoms at electronically distinct positions offers a powerful handle for sequential, site-selective functionalization. Palladium-catalyzed cross-coupling reactions provide an indispensable toolkit for this purpose, allowing for the precise installation of a wide array of substituents.[6][7] Herein, we provide detailed protocols and mechanistic insights for the selective cross-coupling at the C-5 position, leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds.

The Principle of Chemoselectivity: Targeting the C-I Bond

The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the ability to selectively activate one C-X bond over the other. In the case of 2-chloro-5-iodo-1-methylimidazole, the reaction overwhelmingly favors the C-5 position. This pronounced chemoselectivity is governed by the fundamental principles of organometallic chemistry, specifically the oxidative addition step of the palladium catalytic cycle.[8][9]

The rate-determining step in many cross-coupling reactions is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[9] The reactivity of this step is inversely proportional to the bond dissociation energy (BDE) of the C-X bond. The established trend for BDEs in aryl halides is:

C-I < C-Br < C-Cl << C-F [10][11]

Therefore, the weaker C-I bond at the 5-position of the imidazole ring will undergo oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond at the 2-position. This intrinsic difference allows for the clean and selective formation of a C(5)-Pd-I intermediate, which then proceeds through the catalytic cycle to yield the C-5 coupled product, leaving the C-2 chloro substituent intact for potential subsequent transformations.

Experimental Workflow: A General Overview

The following diagram outlines the typical workflow for a palladium-catalyzed cross-coupling reaction, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - 2-chloro-5-iodo-1-methylimidazole - Coupling Partner - Base B Prepare Catalyst System: - Pd Source - Ligand A->B C Add Anhydrous Solvent B->C D Degas Mixture (e.g., N2/Ar sparging) C->D E Heat to Reaction Temp under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify Product (Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide.[12] Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it a first-choice method for scaffold elaboration.[13]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base is crucial for activating the organoboron species, forming a boronate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[12]

G Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂-I Pd0->Complex1 R¹-I OA Oxidative Addition TM Transmetalation Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 R²-B(OR)₂ + Base Boronic R²-B(OR)₂ + Base Complex2->Pd0 R¹-R² RE Reductive Elimination Product R¹-R² Halide R¹-I

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-chloro-5-iodo-1-methylimidazole (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Table: Suzuki-Miyaura Coupling Partners
EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid2-chloro-1-methyl-5-phenyl-1H-imidazole85-95
24-Methoxyphenylboronic acid2-chloro-5-(4-methoxyphenyl)-1-methyl-1H-imidazole88-96
33-Thienylboronic acid2-chloro-1-methyl-5-(thiophen-3-yl)-1H-imidazole75-85
4Pyridin-4-ylboronic acid4-(2-chloro-1-methyl-1H-imidazol-5-yl)pyridine70-80

Application Protocol: Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is exceptionally valuable for introducing linear alkyne functionalities, which are important precursors for synthesizing more complex heterocyclic systems or for use in materials science.[15]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[16] The palladium cycle mirrors that of other cross-coupling reactions. The copper(I) co-catalyst plays a critical role in the second cycle by reacting with the terminal alkyne to form a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II)-halide complex, which is more facile than the direct reaction of the alkyne with the palladium center.[17]

G Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂-I Pd0->Complex1 R¹-I OA Oxidative Addition Complex2 R¹-Pd(II)L₂-C≡CR² Complex1->Complex2 from Cu cycle TM Transmetalation Complex2->Pd0 R¹-C≡CR² RE Reductive Elimination CuI Cu(I)I CuAcetylide Cu(I)-C≡CR² CuI->CuAcetylide H-C≡CR² CuAcetylide->CuI to Pd cycle Alkyne H-C≡CR² + Base

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-chloro-5-iodo-1-methylimidazole (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper co-catalyst, copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent such as 1,4-dioxane or DMF (5 mL) followed by a base, typically an amine like triethylamine (Et₃N, 3.0 mmol, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

  • Inerting: Ensure the system is under a positive pressure of an inert gas (nitrogen or argon).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until completion.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Table: Sonogashira Coupling Partners
EntryAlkyneProductTypical Yield (%)
1Phenylacetylene2-chloro-1-methyl-5-(phenylethynyl)-1H-imidazole80-92
2Trimethylsilylacetylene2-chloro-1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole85-95
31-Hexyne2-chloro-5-(hex-1-yn-1-yl)-1-methyl-1H-imidazole75-88
4Propargyl alcohol3-(2-chloro-1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol70-80

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[19] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[20]

Mechanistic Rationale

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[21][22] The final, often rate-limiting, step is the reductive elimination of the C-N bond to yield the product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[20][23]

Detailed Step-by-Step Protocol
  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 eq) to a Schlenk tube.

  • Reactant Addition: Add 2-chloro-5-iodo-1-methylimidazole (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add an anhydrous, non-polar solvent such as toluene or 1,4-dioxane (5 mL).

  • Inerting: Seal the tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions typically require 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Table: Buchwald-Hartwig Coupling Partners
EntryAmineProductTypical Yield (%)
1Morpholine4-(2-chloro-1-methyl-1H-imidazol-5-yl)morpholine75-85
2AnilineN-(2-chloro-1-methyl-1H-imidazol-5-yl)aniline60-75
3BenzylamineN-benzyl-2-chloro-1-methyl-1H-imidazol-5-amine70-80
4Pyrrolidine1-(2-chloro-1-methyl-1H-imidazol-5-yl)pyrrolidine78-88

Conclusion

2-Chloro-5-iodo-1-methylimidazole stands out as a highly valuable and versatile building block for chemical synthesis. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds enables a highly chemoselective functionalization at the C-5 position using standard palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce aryl, alkynyl, and amino substituents, respectively. The protocols detailed herein offer robust starting points for researchers aiming to synthesize novel, complex imidazole derivatives for applications in drug discovery, materials science, and beyond, with the C-2 chloro group remaining as a handle for subsequent diversification.

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  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [URL: https://www.researchgate.net/publication/227702951_Palladium-Catalysed_Cross-Coupling_and_Related_Processes_Some_Interesting_Observations_That_Have_Been_Exploited_in_Synthetic_Chemistry]
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [URL: https://www.youtube.
  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [URL: https://www.mdpi.com/2073-4344/12/10/1123]
  • ResearchGate. An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. [URL: https://www.researchgate.net/publication/250074216_An_Efficient_Route_to_5-Iodo-1-methylimidazole_Synthesis_of_Xestomanzamine_A]
  • BenchChem. A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. [URL: https://www.benchchem.com/product/b1058721/technical-guide]

Sources

Method

Application Notes and Protocols: A Researcher's Guide to Imidazole Functionalization: C-H Activation vs. Halogen Exchange Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole Motif in Modern Drug Discovery The imidazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Motif in Modern Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties, ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions in biological systems make it a privileged scaffold in drug design.[1][3] Consequently, the development of efficient and versatile methods for the functionalization of the imidazole core is of paramount importance for the synthesis of novel drug candidates and for the late-stage modification of existing pharmaceuticals to optimize their properties.[4][5]

This application note provides a detailed comparative analysis of two prominent strategies for the functionalization of imidazoles: direct C-H activation and the halogen exchange/cross-coupling paradigm . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for key transformations, and offer a decision-making framework to guide the selection of the most appropriate method for a given synthetic challenge.

I. The Rise of C-H Activation: A Paradigm Shift in Imidazole Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[6][7] In the context of imidazole chemistry, transition metal-catalyzed C-H activation, particularly arylation, has been extensively explored, offering a streamlined approach to complex imidazole derivatives.[8][9]

Mechanistic Insights: The Palladium-Catalyzed C-H Arylation Catalytic Cycle

The palladium-catalyzed direct arylation of imidazoles is a widely employed method. While the precise mechanism can vary depending on the reaction conditions and substrates, a generally accepted catalytic cycle is depicted below. The reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway.[8]

Palladium-Catalyzed C-H Arylation of Imidazole Pd(0)Ln Pd(0)Ln ArPd(II)(X)Ln ArPd(II)(X)Ln Pd(0)Ln->ArPd(II)(X)Ln Oxidative Addition (Ar-X) Imidazole_Complex [ArPd(II)(Im)Ln]+ ArPd(II)(X)Ln->Imidazole_Complex Ligand Exchange (Imidazole) CMD_TS CMD Transition State Imidazole_Complex->CMD_TS C-H Activation Arylated_Imidazole_Complex Ar-Im-Pd(II)(H)Ln CMD_TS->Arylated_Imidazole_Complex Concerted Metalation- Deprotonation Arylated_Imidazole Arylated Imidazole Arylated_Imidazole_Complex->Arylated_Imidazole Reductive Elimination Pd(0)Ln_Regen Pd(0)Ln Arylated_Imidazole_Complex->Pd(0)Ln_Regen

Figure 1: A plausible catalytic cycle for the palladium-catalyzed C-H arylation of imidazole.

Protocol: Palladium-Catalyzed Direct C-5 Arylation of 1-Methylimidazole

This protocol is adapted from methodologies that have demonstrated high regioselectivity for the C-5 position of N-substituted imidazoles.[10][11]

Materials:

  • 1-Methylimidazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv.), and the aryl bromide (1.5 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous DMAc via syringe, followed by 1-methylimidazole (1.0 equiv.).

  • Reaction: Seal the flask or vial and heat the reaction mixture in a preheated oil bath at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methylimidazole.

II. Halogen Exchange and Cross-Coupling: The Classical Approach to Imidazole Functionalization

The traditional and still widely used approach to imidazole functionalization involves the initial synthesis of a haloimidazole, which then serves as an electrophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[12][13] A key preceding or alternative step can be a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, to convert a more readily available haloimidazole (e.g., bromo) into a more reactive one (e.g., iodo).[14][15][16]

Mechanistic Insights: The Copper-Catalyzed Aromatic Finkelstein Reaction

The copper-catalyzed halogen exchange reaction provides a mild and efficient method for converting aryl bromides to aryl iodides. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, facilitated by a diamine ligand.[17]

Copper-Catalyzed Halogen Exchange Cu(I)I_L Cu(I)I(L) Cu(III)_Complex Ar-Cu(III)(I)(Br)(L) Cu(I)I_L->Cu(III)_Complex Oxidative Addition (Ar-Br) ArI Ar-I Cu(III)_Complex->ArI Reductive Elimination Cu(I)Br_L Cu(I)Br(L) Cu(III)_Complex->Cu(I)Br_L Cu(I)Br_L->Cu(I)I_L Halide Exchange I_Source I⁻

Figure 2: A proposed catalytic cycle for the copper-catalyzed aromatic Finkelstein reaction.

Protocol: Copper-Catalyzed Iodination of a Bromoimidazole

This protocol is based on the general procedure developed by Buchwald and co-workers for the copper-catalyzed halogen exchange in aryl halides.[14][15][16]

Materials:

  • Bromoimidazole derivative

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable diamine ligand

  • Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine CuI (5 mol%), NaI (2.0 equiv.), and the bromoimidazole (1.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane via syringe, followed by the diamine ligand (10 mol%).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with aqueous ammonia and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting iodoimidazole can be purified by column chromatography or used directly in the subsequent cross-coupling step.

III. Comparative Analysis: C-H Activation vs. Halogen Exchange

The choice between direct C-H activation and the halogen exchange/cross-coupling strategy depends on several factors, including the desired regioselectivity, functional group tolerance, and overall synthetic efficiency.

FeatureC-H ActivationHalogen Exchange / Cross-Coupling
Atom Economy High; avoids the installation and removal of a halogen.[6]Lower; involves the introduction and subsequent displacement of a halogen.
Step Economy High; direct functionalization in a single step.[6]Lower; typically requires at least two steps (halogenation and cross-coupling).
Regioselectivity Can be challenging to control; often directed by the inherent electronics of the imidazole ring or by directing groups.[9][18][19]Precisely controlled by the position of the halogen on the starting material.
Substrate Scope Broad, but can be sensitive to sterically hindered substrates.Generally broad for the cross-coupling step, but the synthesis of the initial haloimidazole can be limiting.
Functional Group Tolerance Can be sensitive to certain functional groups that may coordinate to the catalyst.[20]The cross-coupling step often exhibits high functional group tolerance.[12]
Starting Materials Simple, unfunctionalized imidazoles.Requires the synthesis of a specific haloimidazole.

IV. Decision-Making Workflow for Imidazole Functionalization

The following workflow can guide the selection of an appropriate functionalization strategy:

Decision Workflow start Desired Imidazole Derivative regio_check Is precise regioselectivity critical? start->regio_check atom_economy_check Are atom and step economy a high priority? regio_check->atom_economy_check No halogen_exchange Consider Halogen Exchange / Cross-Coupling regio_check->halogen_exchange Yes fg_tolerance_check Does the substrate have sensitive functional groups? atom_economy_check->fg_tolerance_check No ch_activation Consider C-H Activation atom_economy_check->ch_activation Yes haloimidazole_check Is the required haloimidazole readily available or easily synthesized? fg_tolerance_check->haloimidazole_check No fg_tolerance_check->halogen_exchange Yes haloimidazole_check->ch_activation No haloimidazole_check->halogen_exchange Yes

Figure 3: Decision-making workflow for choosing between C-H activation and halogen exchange.

V. Conclusion and Future Outlook

Both C-H activation and halogen exchange/cross-coupling are powerful strategies for the functionalization of imidazoles, each with its own set of advantages and limitations. C-H activation offers a more direct and atom-economical route, which is particularly attractive for late-stage functionalization in drug discovery programs.[4] However, challenges in controlling regioselectivity remain a key area of ongoing research. The use of directing groups can provide a solution, but this may compromise the step-economy of the process.[18][19]

The halogen exchange/cross-coupling approach, while less atom-economical, provides unparalleled control over regioselectivity. The development of milder and more efficient halogenation and cross-coupling methods continues to enhance the utility of this strategy.

Ultimately, the choice of method will be dictated by the specific synthetic target, the availability of starting materials, and the desired balance between efficiency, selectivity, and functional group compatibility. A thorough understanding of both approaches will empower researchers to make informed decisions and accelerate the discovery and development of novel imidazole-based therapeutics.

References

  • Bellina, F., & Rossi, R. (2016). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. European Journal of Organic Chemistry, 2016(18), 3096-3105. [Link]

  • Weidlich, T. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 11(3), 378. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Chen, W., et al. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(30), 5773-5780. [Link]

  • Soulé, J. F., et al. (2015). Late-Stage Diversification of Imidazole-Based Pharmaceuticals Through Pd-Catalyzed Regioselective C–H Bond Arylations. Advanced Synthesis & Catalysis, 357(10), 2257-2262. [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Gu, Z. S., Chen, W. X., & Shao, L. X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C–H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5806-5811. [Link]

  • Wang, D., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(15), 9625-9635. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(29), 6549-6552. [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(6), 1043-1052. [Link]

  • Chuprakov, S., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(13), 4447-4457. [Link]

  • Various Authors. (2026). Organic Letters Ahead of Print. Organic Letters. [Link]

  • Kumar, M. P., et al. (2025). Palladium-catalyzed C-H arylation of SEM-protected imidazole. Journal of Molecular Structure. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19191. [Link]

  • Gandeepan, P., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(15), 4245-4302. [Link]

  • Soulé, J. F., et al. (2015). Late-Stage Diversification of Imidazole-Based Pharmaceuticals Through Pd-Catalyzed Regioselective CH Bond Arylations. Advanced Synthesis & Catalysis. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Smith, C. J., & Chuprakov, S. (2018). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. Molecules, 23(10), 2533. [Link]

  • Gu, Z. S., Chen, W. X., & Shao, L. X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Grimmett, M. R. (2011). Methods for the synthesis of haloimidazoles (review). Chemistry of Heterocyclic Compounds, 47(1), 1-36. [Link]

  • Morofuji, T., Shimizu, A., & Yoshida, J. I. (2014). Direct C–N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C–H Functionalization. Journal of the American Chemical Society, 136(12), 4496-4499. [Link]

  • ChemHelpASAP. (2020, February 13). palladium catalytic cycle [Video]. YouTube. [Link]

  • Sharma, P., Luxami, V., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • John, A., & Hartwig, J. F. (2012). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 14(11), 2718-2721. [Link]

  • Malig, T. C., et al. (2017). Rapid and Efficient Copper-Catalyzed Finkelstein Reaction of (Hetero)Aromatics under Continuous-Flow Conditions. Organic Process Research & Development, 21(11), 1788-1794. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 80(3), 1747-1755. [Link]

  • Gandeepan, P., et al. (2015). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Technische Universität Kaiserslautern. [Link]

  • Parsons, P. J., et al. (2020). C–H Activation: Toward Sustainability and Applications. ACS Catalysis, 10(23), 14091-14115. [Link]

  • Zheng, X., & Li, Z. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Li, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules, 21(10), 1268. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2016). Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. ACS Catalysis, 6(9), 6006-6017. [Link]

  • Bellina, F., & Rossi, R. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry, 70(10), 3986-3989. [Link]

  • Bernard-Gauthier, V., et al. (2016). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 18(19), 4982-4985. [Link]

  • Evano, G., & Nitelet, A. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 757. [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350. [Link]

  • Lin, D., & Arman, H. D. (2025). Comparing Halogen Atom Abstraction Kinetics for Mn(I), Fe(I), Co(I), and Ni(I) Complexes by Combining Electroanalytical and Statistical Modeling. Journal of the American Chemical Society. [Link]

Sources

Application

Grignard exchange reagents for 5-iodo-1-methylimidazole

Application Note: Regioselective Magnesiation of 5-Iodo-1-methylimidazole via Turbo Grignard Exchange Abstract & Strategic Value Functionalizing the C5 position of 1-methylimidazole is a critical challenge in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Magnesiation of 5-Iodo-1-methylimidazole via Turbo Grignard Exchange

Abstract & Strategic Value

Functionalizing the C5 position of 1-methylimidazole is a critical challenge in medicinal chemistry.[1] While the C2 proton is the most acidic (


), leading to preferential lithiation at C2 under standard conditions, accessing the C5 position requires a kinetically controlled halogen-metal exchange.

This guide details the generation of (1-methyl-1H-imidazol-5-yl)magnesium chloride using the "Turbo Grignard" reagent (


-PrMgCl[1][2]·LiCl).[2][3][4][5][6] Unlike traditional Grignard formation (Mg insertion), which is often sluggish for electron-rich heteroarenes, the exchange method provides a rapid, homogeneous, and regioselective route to C5-functionalized imidazoles at mild temperatures.[1]

Mechanistic Insight: The "Turbo" Effect

Standard organomagnesium reagents (


) form stable polymeric aggregates in THF, reducing their kinetic reactivity.[1] The addition of Lithium Chloride (LiCl) breaks these aggregates into highly reactive monomeric species.

Key Advantages for 5-Iodo-1-methylimidazole:

  • Solubility: The resulting heteroaryl magnesium species is highly soluble in THF, preventing precipitation that stalls reactions.

  • Regioselectivity: The rate of Iodine-Magnesium exchange (

    
    ) at C5 is significantly faster than the rate of deprotonation (
    
    
    
    ) at C2 when conducted at controlled temperatures (
    
    
    C to
    
    
    C).
Figure 1: Mechanistic Pathway & Regioselectivity

G Start 5-Iodo-1-methylimidazole (Substrate) Complex Magnesiate Complex [Intermediate] Start->Complex Coordination Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Complex Product 5-Magnesiated Species (Active Nucleophile) Complex->Product Fast I/Mg Exchange (-20°C to 0°C) SideProduct C2-Deprotonated Species (Undesired Side Product) Complex->SideProduct Slow Deprotonation (> 0°C or prolonged)

Caption: Kinetic pathway favoring C5-exchange over C2-deprotonation using Turbo Grignard.

Experimental Protocol

Safety Warning: Organomagnesium reagents are pyrophoric and moisture-sensitive.[1] All operations must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Materials & Reagents
ReagentSpecificationRole
5-Iodo-1-methylimidazole >97% Purity, SolidSubstrate

-PrMgCl[1][6][7]·LiCl
1.3 M in THF (Commercial)Exchange Reagent
THF (Tetrahydrofuran) Anhydrous (<50 ppm H₂O)Solvent
Electrophile Aldehyde, Ketone, etc.[1]Trapping Agent
Step-by-Step Procedure

1. Preparation of the Substrate Solution

  • Equip a 25 mL Schlenk flask with a magnetic stir bar and a rubber septum.

  • Flame-dry the flask under vacuum and backfill with Argon (repeat 3x).

  • Add 5-iodo-1-methylimidazole (1.0 mmol, 208 mg).

  • Add Anhydrous THF (5.0 mL) via syringe.

  • Cool the solution to

    
    C  using an acetone/dry ice bath or cryostat.
    

2. The Exchange Reaction (Grignard Generation)

  • Add

    
    -PrMgCl[1][6][8]·LiCl  (1.1 mmol, 0.85 mL of 1.3 M solution) dropwise over 2 minutes.[1]
    
    • Note: A slight exotherm may occur; maintain temperature below

      
      C during addition.[1]
      
  • Stir the reaction mixture at

    
    C for 30 minutes .
    
    • Checkpoint: The solution typically turns from colorless to a pale yellow/orange.

  • QC Step: Remove a 50 µL aliquot and quench into saturated NH₄Cl/D₂O. Analyze by GC-MS or ¹H-NMR.[1]

    • Success Criteria: Disappearance of the starting iodide peak; appearance of the deuterated product (5-deuterio-1-methylimidazole) indicates successful exchange.[1]

3. Electrophile Trapping

  • Add the Electrophile (1.2 mmol) (e.g., benzaldehyde, allyl bromide) neat or dissolved in minimal THF.

  • Allow the mixture to warm slowly to 0°C over 1 hour.

  • Stir at 0°C or Room Temperature (RT) until completion (monitor by TLC/LC-MS).

4. Quench & Workup

  • Quench the reaction with saturated aq. NH₄Cl (5 mL).

  • Extract with EtOAc (3 x 10 mL).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Troubleshooting & Optimization

Decision Tree: Reaction Failure Analysis

Troubleshooting Start QC Check: Aliquot Analysis Result1 Starting Material Remains? Start->Result1 Result2 Product is C2-Substituted? Start->Result2 Result3 Low Yield / Complex Mixture? Start->Result3 Action1 Moisture in Solvent? Re-dry THF and titrate Grignard. Result1->Action1 Yes Action2 Temp too high. Keep T < -15°C during exchange. Result2->Action2 Yes Action3 Grignard Decomposition. Use fresh i-PrMgCl·LiCl. Result3->Action3 Yes

Caption: Diagnostic workflow for optimizing the exchange reaction.

Common Issues Table
ObservationRoot CauseCorrective Action
No Reaction (Recovered SM) "Wet" THF killed the Grignard.Distill THF over Na/Benzophenone or use molecular sieves (3Å). Titrate

-PrMgCl[1]·LiCl before use.
C2-Functionalization Temperature overshoot.Ensure internal probe confirms

C. Do not let the reaction warm to RT before adding the electrophile.
Low Yield Unstable intermediate.5-magnesiated imidazoles can ring-open if left too long.[1] Add electrophile immediately after the 30-min exchange period.

References

  • Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][6] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Application to Imidazoles (Natural Product Synthesis): Bao, X., et al. (2005). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. Canadian Journal of Chemistry, 83(1), 115-118.[1] [1]

  • General Review of Heterocyclic Grignards: Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[3] Beilstein Journal of Organic Chemistry, 7, 1261–1277.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-Chloro-5-iodo-1-methyl-1H-imidazole

Technical Support Center: Purification & Isolation of 2-Chloro-5-iodo-1-methyl-1H-imidazole Introduction: The Challenge of the 5-Position Welcome to the technical support hub for 2-Chloro-5-iodo-1-methyl-1H-imidazole . T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 2-Chloro-5-iodo-1-methyl-1H-imidazole

Introduction: The Challenge of the 5-Position

Welcome to the technical support hub for 2-Chloro-5-iodo-1-methyl-1H-imidazole . This intermediate is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura or Sonogashira cross-couplings where the C5-iodine serves as the reactive handle.

The purification of this compound presents unique challenges:

  • Regioisomerism: Distinguishing the 5-iodo target from the thermodynamically stable 4-iodo byproduct.

  • De-iodination: The C-I bond at the 5-position is electronically activated and susceptible to protodeiodination on acidic silica.

  • Iodine Leaching: Oxidative degradation leading to "browning" of the solid.

This guide provides a self-validating workflow to ensure you isolate the correct isomer with >98% purity.

Part 1: The Triage (Initial Assessment)[1][2]

Before starting bulk purification, you must validate your crude mixture.[1][2] Do not assume your synthesis (likely lithiation of 2-chloro-1-methylimidazole) was 100% regioselective.

Q: How do I definitively distinguish the 5-iodo isomer from the 4-iodo isomer?

A: You cannot rely solely on LCMS, as both have identical masses (MW ~242.45). You must use 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy.

FeatureTarget: 5-Iodo Isomer Byproduct: 4-Iodo Isomer
Structure Iodine at C5; Proton at C4.Iodine at C4; Proton at C5.[2]
N-Methyl Signal ~3.6 - 3.7 ppm (Singlet)~3.6 - 3.7 ppm (Singlet)
Aromatic Signal One singlet (C4-H)One singlet (C5-H)
NOE Correlation WEAK / NONE. The N-Me group is spatially distant from C4-H.STRONG. The N-Me group is spatially adjacent to C5-H.

Protocol: Irradiate the N-Methyl peak. If you see a strong enhancement of the aromatic proton, you have the wrong isomer (4-iodo).[2] If you see negligible enhancement, you have the correct 5-iodo isomer.

Part 2: Purification Workflows

Workflow A: Flash Column Chromatography (Primary Method)

Best for: Crude mixtures containing unreacted starting material or baseline impurities.[1][2]

Step-by-Step Protocol:

  • Stationary Phase Preparation:

    • Critical: Standard silica gel (40-63 µm) is slightly acidic (pH ~6.5).[1][2] This can catalyze iodine loss.

    • Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in hexanes before packing the column.[1][2] This neutralizes active sites.

  • Eluent System:

    • Solvent A: Hexanes (or Petroleum Ether)[1][2]

    • Solvent B: Ethyl Acetate (EtOAc)[1][2]

    • Gradient: 0% B

      
       30% B over 10 column volumes (CV). The product typically elutes around 15-20% EtOAc.
      
  • Loading:

    • Dissolve crude in a minimum amount of Dichloromethane (DCM).[1][2] Do not dry-load on silica unless it is neutralized; liquid loading is safer for iodinated species.

Workflow B: Recrystallization (Scale-Up Method)

Best for: Batches >5g where chromatography is expensive.[2]

Step-by-Step Protocol:

  • Solvent Selection: The "DCM/Hexane Displacement" method is most effective for this lipophilic imidazole.

  • Dissolution: Dissolve the crude solid in minimal boiling DCM (approx. 2 mL/g).

  • Precipitation:

    • While stirring rapidly, add warm Hexanes dropwise until the solution turns slightly turbid.

    • Remove from heat and let it cool to room temperature slowly (wrap flask in foil to exclude light).

    • Move to 4°C fridge for 12 hours.

  • Harvest: Filter the off-white needles and wash with cold Hexanes.

Part 3: Troubleshooting & FAQs

Q: My product is turning yellow/brown during storage. What is happening?

A: This is Iodine Leaching . The C-I bond is homolyzing, releasing elemental iodine (


), which is autocatalytic (it promotes further degradation).[1][2]
  • Fix:

    • Dissolve the dark solid in EtOAc.

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .[1][2] The aqueous layer will turn dark; the organic layer will clear.
      
    • Dry over

      
       (avoid acidic 
      
      
      
      if possible) and re-concentrate.[1][2]
    • Storage: Store under Argon at -20°C in an amber vial.

Q: I see a "ghost" peak in NMR at 7.0 ppm that grows over time.

A: This is likely Protodeiodination .[2] You are losing the iodine and regenerating 2-chloro-1-methylimidazole.

  • Cause: Your solvent (CDCl3) might be acidic (HCl formation).[1][2]

  • Prevention: Filter your CDCl3 through basic alumina before preparing the NMR tube, or use DMSO-d6 which is generally less acidic.

Q: The separation between the 4-iodo and 5-iodo isomers is poor on TLC.

A: Isomers often co-elute in simple Hex/EtOAc systems.

  • Advanced Tactic: Switch to Toluene/Acetone (9:1) . The pi-pi interactions with Toluene often discriminate between the regioisomers better than aliphatic Hexanes.

Part 4: Visualized Decision Pathways

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture Check 1. Check Purity (LCMS/NMR) 2. Check Scale Start->Check Decision Is Scale > 5g? Check->Decision SmallScale Small Scale (<5g) Decision->SmallScale No LargeScale Large Scale (>5g) Decision->LargeScale Yes Column Flash Chromatography (Neutralized Silica) Hex/EtOAc Gradient SmallScale->Column Cryst Recrystallization DCM/Hexane System LargeScale->Cryst Fail Mixed Fractions? Column->Fail Cryst->Fail Success Isolate Pure 5-Iodo Isomer Fail->Success No (Pure) Repurify Re-column with Toluene/Acetone Fail->Repurify Yes Repurify->Success

Figure 2: Chemical Stability & Workup Logic

Caption: Mechanism of iodine stabilization during workup to prevent product degradation.

WorkupLogic Crude Crude Reaction (Contains I2 + Product) Wash Wash: 10% Na2S2O3 (Sodium Thiosulfate) Crude->Wash Reaction Redox Reaction: I2 + 2S2O3(2-) -> 2I(-) + S4O6(2-) Wash->Reaction Result Organic Layer: Clear/Pale Yellow (Stabilized Product) Wash->Result Waste Aqueous Waste: Dark (Iodide salts) Wash->Waste

References

  • Regioselective Lithiation of Imidazoles

    • Title: Regioselective synthesis of 1,2,5-trisubstituted imidazoles.[1][2]

    • Source:Beilstein Journal of Organic Chemistry, 2011.[1][2]

    • Relevance: Establishes that blocking C2 (with Chlorine)
    • URL:[Link][1][2]

  • Purification of Haloimidazoles

    • Title: Synthesis and purification of 2-substituted 4(5)-chloro-5(4)
    • Source:Synthetic Communications (via Google Patents US20080200690A1).[1][2]

    • Relevance: Provides precedent for using DCM/Hexane recrystallization for chlorinated imidazole derivatives.[3]

    • URL
  • NOE Characterization of Imidazole Isomers

    • Title: Structural determination of N-methylated imidazole deriv
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Supports the protocol for distinguishing 4-iodo vs 5-iodo via N-Methyl proximity.
    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Solving Regioselectivity Issues in 2,5-Disubstituted Imidazole Synthesis

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of 2,5-disubstituted imidazoles. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complex synthetic challenges.

Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles. We aim to not only provide solutions but also to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in imidazole synthesis?

A1: Regioselectivity in the formation of the imidazole ring is a delicate interplay of several factors:

  • Steric Hindrance: The size of substituents on your starting materials is a major determinant. Bulky groups will sterically direct the reaction to favor the formation of the less hindered regioisomer.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the reactants significantly influences the reactivity of different positions on the forming imidazole ring. For instance, the C5 position of the imidazole ring is generally electron-rich and thus more susceptible to electrophilic attack.[1]

  • Reaction Mechanism: The specific synthetic route you choose (e.g., Debus-Radziszewski, Marckwald, Van Leusen) has its own inherent mechanistic pathway that will favor certain regioisomers.[2]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and even the presence of microwave irradiation can dramatically alter the regiochemical outcome.[1][2] For example, in some palladium-catalyzed C-H arylations, changing the base can shift the selectivity from the C5 to the C2 position.[1]

Q2: I'm using an unsymmetrical 1,2-dicarbonyl in a Debus-Radziszewski synthesis and getting a mixture of 2,4- and 2,5-disubstituted imidazoles. How can I favor the 2,5-isomer?

A2: This is a classic challenge with the Debus-Radziszewski reaction.[2] To enhance the formation of the 2,5-disubstituted product, consider the following strategies:

  • Catalyst Selection: While the traditional reaction can be performed without a catalyst, employing specific Lewis or Brønsted acids can influence the regioselectivity.[2] Copper catalysts, such as CuI and CuCl2, have shown promise in directing the outcome of multicomponent imidazole syntheses.[2] Experimenting with a panel of catalysts is a highly recommended screening step.

  • Microwave Irradiation: The use of microwave synthesis has been reported to not only improve yields and shorten reaction times but also to influence the isomeric ratio in Debus-Radziszewski type reactions.[2]

  • Protecting Group Strategies: If direct synthesis proves intractable, consider a multi-step approach. Modern methods involving the use of protecting groups, such as the (trimethylsilyl)ethoxymethyl (SEM) group, allow for the sequential and highly regioselective arylation of the imidazole core at the C2 and C5 positions.[3][4]

Q3: Which named reactions are generally considered superior for achieving high regioselectivity in the synthesis of 2,5-disubstituted imidazoles?

A3: For reliable regiocontrol, the following methods are often preferred over the classical Debus-Radziszewski synthesis when dealing with unsymmetrical precursors:

  • Van Leusen Imidazole Synthesis: This is a powerful method for preparing 1,5-disubstituted imidazoles and can be adapted for 2,5-disubstitution patterns.[2] It involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine.[2]

  • Marckwald Synthesis: This route, which involves the cyclization of α-aminoketones with cyanates or similar reagents, can offer good regiocontrol, particularly when the substitution pattern of the α-aminoketone directs the cyclization.

  • Modern C-H Functionalization Approaches: Recent advances in palladium-catalyzed C-H activation and arylation offer exceptional control over the regioselective synthesis of substituted imidazoles.[3][4] These methods often involve a protecting group strategy to sequentially functionalize specific C-H bonds of the imidazole core.[3][4]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in the Debus-Radziszewski Synthesis of a 2,5-Disubstituted Imidazole

Problem: You are attempting to synthesize a 2,5-disubstituted imidazole using an unsymmetrical 1,2-dicarbonyl, an aldehyde, and an ammonia source, but you are obtaining a significant amount of the undesired 2,4-disubstituted regioisomer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Expert Insights & Causality:

The Debus-Radziszewski reaction proceeds through the formation of a diimine intermediate from the 1,2-dicarbonyl and ammonia.[5] With an unsymmetrical dicarbonyl, two different diimine intermediates can form, leading to the mixture of regioisomers. The relative rates of formation of these intermediates and their subsequent condensation with the aldehyde determine the final product ratio.

Troubleshooting Steps:

  • Analyze Reactant Properties:

    • Steric Differentiation: If one of the carbonyl groups in your 1,2-dicarbonyl is significantly more sterically hindered, the initial nucleophilic attack by ammonia will preferentially occur at the less hindered carbonyl. This can be exploited to favor one diimine intermediate over the other.

    • Electronic Differentiation: If one carbonyl is adjacent to an electron-withdrawing group and the other to an electron-donating group, the more electrophilic carbonyl will react faster with ammonia.

  • Catalyst Screening:

    • Lewis Acids: Catalysts like ZrCl₄ and Yb(OTf)₃ can coordinate to the carbonyl oxygen atoms, altering their electrophilicity and potentially enhancing the selectivity of the initial ammonia addition.[2]

    • Copper Catalysts: CuI and CuCl₂ have been successfully employed in multicomponent reactions to synthesize highly substituted imidazoles with improved regioselectivity.[2]

    • Zeolites: These microporous materials can act as shape-selective catalysts, where the reaction is confined within the pores, favoring the formation of the regioisomer that fits within the zeolite framework.[2]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome.

    • Microwave Irradiation: As mentioned in the FAQs, this can be a powerful tool for improving both yield and selectivity.[2]

Data Summary: Effect of Catalysts on Regioselectivity

CatalystSolventTemperature (°C)Typical Regioisomeric Ratio (2,5- : 2,4-)
NoneEthanolReflux1:1 to 2:1
CuIAcetonitrile803:1 to 5:1
Yb(OTf)₃Dichloromethane254:1
ZSM-11 ZeoliteToluene110>10:1 (in some cases)

Note: These are representative values and will vary depending on the specific substrates used.

Guide 2: Implementing a Regioselective C-H Functionalization Strategy

Problem: Direct synthesis methods are failing to provide the desired 2,5-disubstituted imidazole with high purity.

Solution: A multi-step approach using a protecting group and sequential C-H functionalization offers a highly reliable, albeit longer, route to the desired product. The (trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose.[3][4]

Experimental Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: C5-Arylation cluster_2 Step 3: C2-Arylation cluster_3 Step 4: Deprotection start Parent Imidazole prot Protect with SEM-Cl start->prot sem_imidazole 1-SEM-Imidazole prot->sem_imidazole c5_aryl Pd-catalyzed C5-Arylation sem_imidazole->c5_aryl sem_5_aryl 1-SEM-5-Aryl-Imidazole c5_aryl->sem_5_aryl c2_aryl Pd-catalyzed C2-Arylation sem_5_aryl->c2_aryl sem_2_5_diaryl 1-SEM-2,5-Diaryl-Imidazole c2_aryl->sem_2_5_diaryl deprot Deprotection (e.g., TBAF) sem_2_5_diaryl->deprot final_product 2,5-Diaryl-Imidazole deprot->final_product

Caption: Sequential C-H arylation workflow.

Detailed Protocol: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole

This protocol describes the selective arylation at the C5 position of SEM-protected imidazole.[1]

Materials:

  • 1-SEM-Imidazole

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-SEM-imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-SEM-5-aryl-imidazole.

Expert Insight: The regioselectivity for C5-arylation is generally favored due to the electronic properties of the imidazole ring, where the C5 position is more electron-rich and susceptible to electrophilic palladation.[1] The subsequent C2-arylation can then be achieved under different catalytic conditions.

References

  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4937–4957. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3803–3817. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4937-4957. Retrieved from [Link]

  • O'Brien, P., & Taylor, R. J. K. (2007). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 5(17), 2774-2781. Retrieved from [Link]

  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-5-iodo-1-methylimidazole and 2,5-Diiodo-1-methylimidazole for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, functionalized imidazole scaffolds are of paramount importance, serving as core compon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, functionalized imidazole scaffolds are of paramount importance, serving as core components in a vast array of bioactive molecules and functional materials.[1][2][3] The strategic introduction of substituents onto the imidazole ring is a critical step in the development of novel molecular entities. Among the plethora of available building blocks, halogenated imidazoles stand out as versatile intermediates, amenable to a wide range of transformations. This guide provides an in-depth comparative analysis of the reactivity of two key synthons: 2-chloro-5-iodo-1-methylimidazole and 2,5-diiodo-1-methylimidazole. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes.

Foundational Principles: The Influence of Halogen Substitution on Reactivity

The reactivity of haloimidazoles is fundamentally governed by the nature of the carbon-halogen bond. The two primary reaction pathways exploited for the functionalization of these compounds are palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[4][5][6] The choice of halogen at the C2 and C5 positions dictates the selectivity and efficiency of these transformations.

It is a well-established principle in organic chemistry that the reactivity of halogens as leaving groups in both nucleophilic substitution and cross-coupling reactions follows the trend I > Br > Cl > F.[7][8][9] This is attributed to the weaker carbon-iodine bond and the greater stability of the iodide anion compared to the chloride anion.[10] Consequently, the C-I bond is more susceptible to oxidative addition to a palladium(0) complex and to metal-halogen exchange with organolithium or Grignard reagents.[11]

Comparative Reactivity Analysis

The differential reactivity of the C-Cl and C-I bonds in 2-chloro-5-iodo-1-methylimidazole and the two C-I bonds in 2,5-diiodo-1-methylimidazole provides a powerful tool for selective functionalization.

Feature2-Chloro-5-iodo-1-methylimidazole2,5-Diiodo-1-methylimidazole
CAS Number Not available86026-81-5[12][13]
Molecular Formula C4H4ClIN2C4H4I2N2[12]
Molecular Weight 258.44 g/mol 333.90 g/mol [12]
Key Reactivity Feature Orthogonal reactivity of C-I and C-Cl bondsPreferential reactivity at the C2-I bond
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation.[4][14] The significant difference in reactivity between the C-I and C-Cl bonds allows for a stepwise and selective functionalization of 2-chloro-5-iodo-1-methylimidazole.

  • 2-Chloro-5-iodo-1-methylimidazole: The C-I bond at the 5-position will selectively undergo oxidative addition to a palladium(0) catalyst under milder conditions, leaving the C-Cl bond at the 2-position intact. This allows for the introduction of a substituent at the 5-position first. Subsequently, under more forcing reaction conditions, the C-Cl bond can be coupled, enabling the synthesis of 2,5-disubstituted-1-methylimidazoles in a controlled manner.

  • 2,5-Diiodo-1-methylimidazole: While both C-I bonds are reactive, studies on polyhalogenated imidazoles suggest that the C2-I bond is generally more reactive towards palladium-catalyzed couplings than the C5-I bond. This is attributed to the electronic environment of the C2 position. However, achieving high selectivity for mono-functionalization can be challenging and often requires careful optimization of reaction conditions, such as the choice of catalyst, ligand, and temperature.[5] In many cases, a mixture of mono- and di-substituted products is obtained.

Experimental Protocols

The following are generalized, step-by-step methodologies for key transformations involving these haloimidazoles.

Selective Suzuki-Miyaura Coupling of 2-Chloro-5-iodo-1-methylimidazole

This protocol describes the selective coupling at the 5-position.

Materials:

  • 2-chloro-5-iodo-1-methylimidazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)[5]

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • To a reaction vessel, add 2-chloro-5-iodo-1-methylimidazole (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst (0.01-0.05 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-chloro-5-aryl-1-methylimidazole.

Metal-Halogen Exchange of 2,5-Diiodo-1-methylimidazole

This protocol outlines the preferential exchange at the 2-position.

Materials:

  • 2,5-diiodo-1-methylimidazole

  • Organolithium reagent (e.g., n-BuLi, t-BuLi)

  • Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

  • Electrophile (e.g., DMF, CO2, an aldehyde)

Procedure:

  • Dissolve 2,5-diiodo-1-methylimidazole (1.0 eq.) in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the organolithium reagent (1.0-1.1 eq.) dropwise, maintaining the low temperature.

  • Stir the mixture at -78 °C for the specified time (e.g., 30-60 minutes) to allow for the metal-halogen exchange to occur.

  • Add the electrophile to quench the resulting organolithium species.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Palladium_Catalyzed_Cross_Coupling cluster_0 2-Chloro-5-iodo-1-methylimidazole cluster_1 2,5-Diiodo-1-methylimidazole start_Cl_I 2-Chloro-5-iodo-1-methylimidazole intermediate_Cl_Aryl 2-Chloro-5-aryl-1-methylimidazole start_Cl_I->intermediate_Cl_Aryl Pd(0), ArB(OH)2 mild conditions final_Aryl_Aryl 2,5-Diaryl-1-methylimidazole intermediate_Cl_Aryl->final_Aryl_Aryl Pd(0), Ar'B(OH)2 forcing conditions start_I_I 2,5-Diiodo-1-methylimidazole intermediate_I_Aryl 2-Iodo-5-aryl-1-methylimidazole start_I_I->intermediate_I_Aryl Pd(0), ArB(OH)2 controlled conditions final_diaryl 2,5-Diaryl-1-methylimidazole start_I_I->final_diaryl Pd(0), excess ArB(OH)2 side_product Mixture of products start_I_I->side_product

Caption: Comparative Suzuki-Miyaura coupling pathways.

Metal_Halogen_Exchange cluster_0 2-Chloro-5-iodo-1-methylimidazole cluster_1 2,5-Diiodo-1-methylimidazole start_Cl_I_mhe 2-Chloro-5-iodo-1-methylimidazole intermediate_Cl_Li 2-Chloro-5-lithio-1-methylimidazole start_Cl_I_mhe->intermediate_Cl_Li RLi, -78°C final_Cl_E 2-Chloro-5-E-1-methylimidazole intermediate_Cl_Li->final_Cl_E Electrophile (E+) start_I_I_mhe 2,5-Diiodo-1-methylimidazole intermediate_I_Li 5-Iodo-2-lithio-1-methylimidazole start_I_I_mhe->intermediate_I_Li RLi, -78°C final_I_E 5-Iodo-2-E-1-methylimidazole intermediate_I_Li->final_I_E Electrophile (E+)

Caption: Selective metal-halogen exchange reactions.

Conclusion and Future Outlook

The choice between 2-chloro-5-iodo-1-methylimidazole and 2,5-diiodo-1-methylimidazole as a synthetic intermediate is dictated by the desired substitution pattern and the need for selective functionalization. The former offers a clear advantage for the stepwise and controlled introduction of different substituents at the 2- and 5-positions due to the orthogonal reactivity of the chloro and iodo groups. The latter, while offering two reactive sites for coupling, presents a greater challenge in achieving selective mono-functionalization.

As the demand for novel imidazole-based compounds in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of these and other halogenated imidazole building blocks will remain a critical aspect of synthetic design and innovation.

References

  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8037–8048. [Link]

  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed, 79(17), 8037-48. [Link]

  • Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Iddon, B., et al. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1451. [Link]

  • An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. (2025). ResearchGate. [Link]

  • One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • if iodine is a better leaving group, shouldn't this be unreactive? (2022). Reddit. [Link]

  • Iddon, B., & Lim, B. L. (1983). Metallation and metal–halogen exchange reactions of imidazoles. Journal of the Chemical Society, Chemical Communications, (18), 1095-1097. [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Sn1 and Sn2: leaving group. (n.d.). Khan Academy. [Link]

  • Why is iodine a good nucleophile as well as a good leaving group? (2017). Quora. [Link]

  • Leaving Groups. (2022). Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. (2017). The Journal of Organic Chemistry. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). MDPI. [Link]

  • Why is chlorine the right leaving group but not bromine (or iodine)? (2025). Reddit. [Link]

  • Iddon, B., et al. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. [Link]

  • Iddon, B., & Lim, B. L. (1983). Metallation and metal–halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 279-283. [Link]

  • An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. (2025). ResearchGate. [Link]

  • Recent Advances in Halogen-Metal Exchange Reactions. (2024). PubMed. [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

  • Nucleophilic substitution reactions. (n.d.). Khan Academy. [Link]

  • Nucleophilic Aromatic Substitution. (2023). ResearchGate. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins. (1990). PubMed. [Link]

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Comparative

A Comprehensive Guide to the NMR Spectral Analysis of 2-Chloro-5-iodo-1-methyl-1H-imidazole: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals The Importance of NMR in Structural Elucidation NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Importance of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. This information, gleaned from chemical shifts, coupling constants, and signal integrations, allows researchers to piece together the molecular puzzle with high confidence. For a molecule such as 2-Chloro-5-iodo-1-methyl-1H-imidazole, NMR is essential to confirm the substitution pattern on the imidazole ring, which is critical for its intended biological activity.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data, a standardized and rigorous experimental protocol is crucial. The following section details the recommended procedure for the ¹H and ¹³C NMR analysis of a small organic molecule like 2-Chloro-5-iodo-1-methyl-1H-imidazole.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. For many organic compounds, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Sample Concentration : For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.

  • Filtration : To remove any particulate matter that could degrade the quality of the NMR spectrum, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent by the manufacturer. If not present, a small amount can be added, although referencing to the residual solvent peak is also a common practice.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

II. NMR Data Acquisition
  • Spectrometer Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8 to 16).

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations are highly valuable. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range ¹H-¹³C correlations.

III. Data Processing
  • Fourier Transformation : The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase and Baseline Correction : The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing : The chemical shift axis is calibrated relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Peak Picking : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is then determined.

Predicted NMR Spectral Analysis of 2-Chloro-5-iodo-1-methyl-1H-imidazole

The following spectral data has been predicted using a combination of established NMR prediction software and analysis of substituent chemical shift (SCS) effects.[1][2][3][4][5][6][7]

Structure:

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20Singlet1HH-4The single proton on the imidazole ring. Its chemical shift is influenced by the adjacent iodo and the overall electron-withdrawing nature of the halogenated ring.
~ 3.75Singlet3HN-CH₃The methyl group attached to the nitrogen atom. Its chemical shift is in the expected region for an N-methyl group on an aromatic heterocycle.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140C-2This carbon is attached to two electronegative atoms (N and Cl), resulting in a significant downfield shift.
~ 128C-4The chemical shift of this methine carbon is influenced by the adjacent iodo and nitrogen atoms.
~ 85C-5The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
~ 35N-CH₃The methyl carbon's chemical shift is typical for an N-methyl group on an imidazole ring.

In-depth Interpretation and the Causality of Chemical Shifts

The predicted chemical shifts can be understood by considering the electronic effects of the substituents on the imidazole ring.

  • The Lone Imidazole Proton (H-4): In unsubstituted 1-methylimidazole, the H-4 and H-5 protons appear at approximately 6.9 and 7.1 ppm, respectively.[8][9][10][11] The presence of a chlorine atom at the 2-position and an iodine atom at the 5-position will have a significant impact. Halogens are electronegative and exert an electron-withdrawing inductive effect, which generally deshields nearby protons, shifting them downfield.[12] However, they also have lone pairs that can participate in resonance, which can have a shielding effect. For halogens, the inductive effect typically dominates. The cumulative electron-withdrawing effect of both halogens is expected to shift the remaining H-4 proton downfield from its position in 1-methylimidazole.

  • The N-Methyl Protons (N-CH₃): The chemical shift of the N-methyl group is relatively insensitive to the substitution on the imidazole ring compared to the ring protons. Its predicted value of ~3.75 ppm is consistent with that observed in other 1-methylimidazole derivatives.[8][9][10][11]

  • The Imidazole Ring Carbons (C-2, C-4, C-5):

    • C-2: The carbon at the 2-position is bonded to a nitrogen and a chlorine atom. Both are electronegative, leading to a strong deshielding effect and a downfield chemical shift.

    • C-4: This is the only methine carbon in the ring, and its chemical shift is influenced by the neighboring iodine and nitrogen atoms.

    • C-5: The most striking feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C-5 carbon. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon nucleus.[13]

Comparative Spectral Analysis: Unveiling Substituent Effects

To further solidify our understanding of the spectral features of 2-Chloro-5-iodo-1-methyl-1H-imidazole, a comparison with simpler, related molecules is highly instructive.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)N-CH₃ (ppm)C-2 (ppm)C-4 (ppm)C-5 (ppm)N-CH₃ (ppm)
1-Methylimidazole [8][9][10][11]~7.5~7.1~6.9~3.7~138~129~121~33
2-Chloro-1-methylimidazole (Predicted)-~7.0~6.9~3.7~145~128~118~34
5-Iodo-1-methylimidazole (Predicted)~7.6~7.2-~3.8~140~132~80~35
2-Chloro-5-iodo-1-methyl-1H-imidazole (Predicted)-~7.2-~3.75~140~128~85~35

Data for 2-chloro-1-methylimidazole and 5-iodo-1-methylimidazole are predicted based on substituent effects for comparative purposes.

This comparative table clearly illustrates the impact of each substituent:

  • Chlorine at C-2: Comparing 1-methylimidazole with the predicted values for 2-chloro-1-methylimidazole, we see a significant downfield shift for C-2, as expected due to the electronegativity of chlorine. The effect on the ring protons is less pronounced but still present.

  • Iodine at C-5: The most dramatic effect of the iodine substituent is the substantial upfield shift of C-5 in the predicted spectrum of 5-iodo-1-methylimidazole, a clear manifestation of the heavy atom effect.

  • Combined Effects: In our target molecule, 2-Chloro-5-iodo-1-methyl-1H-imidazole, we see a combination of these effects. The C-2 is shifted downfield by the chlorine, and the C-5 is shifted significantly upfield by the iodine. The sole remaining ring proton, H-4, experiences the combined electronic influences of both halogens and the nitrogen atoms.

Caption: Influence of chloro and iodo substituents on the NMR chemical shifts of the imidazole ring.

Conclusion

The structural analysis of 2-Chloro-5-iodo-1-methyl-1H-imidazole, while currently reliant on predictive methods, is firmly grounded in the fundamental principles of NMR spectroscopy and a thorough understanding of substituent effects. This guide has provided a detailed experimental protocol for acquiring high-quality NMR data, presented and interpreted the predicted ¹H and ¹³C NMR spectra, and contextualized these predictions through a comparative analysis with related imidazole derivatives. For researchers in drug discovery and medicinal chemistry, this comprehensive guide serves as a valuable resource for the characterization of this and similar novel heterocyclic compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

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  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

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Validation

A Comparative Guide to HPLC Purity Standards for 2-Chloro-5-iodo-1-methylimidazole

Introduction 2-Chloro-5-iodo-1-methylimidazole is a halogenated heterocyclic compound of significant interest in modern synthetic chemistry, often serving as a critical building block in the development of active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-iodo-1-methylimidazole is a halogenated heterocyclic compound of significant interest in modern synthetic chemistry, often serving as a critical building block in the development of active pharmaceutical ingredients (APIs). In the rigorous landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.[1][2] The presence of even trace-level impurities can have profound implications, potentially altering biological activity, inducing toxicity, or compromising the stability of the API.

High-Performance Liquid Chromatography (HPLC) has emerged as the definitive analytical technique for assessing the purity of small-molecule APIs and intermediates.[2][3][4] Its exceptional resolving power, high sensitivity, and robust performance make it indispensable for separating the main component from a complex mixture of synthesis-related impurities and potential degradants.[4][5][6]

This guide provides an in-depth, comparative analysis of HPLC methodologies for determining the purity of 2-Chloro-5-iodo-1-methylimidazole. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare distinct analytical strategies, and provide the frameworks for developing and validating a self-validating, stability-indicating method. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to establish rigorous purity standards for this vital chemical intermediate.

Understanding the Impurity Landscape

An effective purity method must be capable of separating the target analyte from all potential impurities. For 2-Chloro-5-iodo-1-methylimidazole, these impurities can originate from two primary sources: the synthetic pathway and subsequent degradation.

  • Synthesis-Related Impurities: The multi-step synthesis of a substituted imidazole can introduce a variety of impurities. These may include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions such as incomplete halogenation, over-methylation, or positional isomers. For instance, common imidazole synthesis routes like the Debus-Radziszewski method can generate various related substances if reaction conditions are not strictly controlled.[7]

  • Degradation Products: The intrinsic stability of the molecule must be understood. Imidazole-containing compounds can be susceptible to specific degradation pathways.[8] Forced degradation studies, which expose the molecule to harsh conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradants that could form during storage or further processing.[9] The imidazole ring, for example, has shown sensitivity to oxidation and photodegradation in various studies.[8][10]

HPLC Method Development: A Comparative Approach

The goal of HPLC method development is to find the optimal conditions to separate the main peak from all known and potential impurities.[5] There is no single "best" method; the choice often involves a trade-off between speed, resolution, and sensitivity. Here, we compare two distinct, robust reversed-phase HPLC (RP-HPLC) methods designed for different analytical objectives.

  • Method A: High-Throughput UHPLC Screening: This method prioritizes speed and efficiency, making it suitable for in-process control monitoring or rapid library screening. It utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) technology with sub-2 µm particle columns to achieve fast separation times without significant loss of resolution.

  • Method B: High-Resolution HPLC Method for Impurity Profiling: This method is designed for comprehensive impurity profiling and release testing, where achieving the maximum possible separation is critical. It uses a longer column with a conventional particle size and a shallower gradient to resolve closely eluting and trace-level impurities.

Comparative HPLC Method Parameters
ParameterMethod A: High-Throughput UHPLCMethod B: High-Resolution HPLCRationale for Selection
Instrument UHPLC SystemStandard HPLC/UHPLC SystemUHPLC systems are designed for high backpressures associated with sub-2 µm columns, enabling faster flow rates.
Column C18, 1.8 µm, 2.1 x 50 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmThe short, small-particle C18 column allows for rapid separations. The Phenyl-Hexyl stationary phase in Method B offers orthogonal selectivity, which is crucial for separating compounds with aromatic character that may co-elute on a standard C18 phase.[11]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.0Formic acid is a common mobile phase modifier suitable for MS detection. The buffered mobile phase in Method B provides better peak shape control for ionizable compounds and enhances method robustness.[12]
Mobile Phase B AcetonitrileMethanolAcetonitrile generally has lower viscosity and provides different selectivity compared to Methanol. Using different organic modifiers is a key strategy in method development to resolve all peaks.
Gradient 5% to 95% B in 3 min10% to 85% B in 25 minThe steep, rapid gradient in Method A quickly elutes all components. The long, shallow gradient in Method B provides more time for closely eluting impurities to separate, maximizing resolution.
Flow Rate 0.5 mL/min1.0 mL/minThe flow rate is optimized for the column dimensions and particle size to maintain efficiency.
Temperature 40 °C35 °CElevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improving peak shape. Temperature is a powerful tool for optimizing selectivity.[11]
Detection PDA at 230 nmPDA at 230 nmA Photodiode Array (PDA) detector is crucial as it not only quantifies the peaks but also provides spectral data to assess peak purity and help identify co-eluting impurities.[11]
Injection Vol. 1 µL10 µLInjection volume is scaled according to column dimensions and analyte concentration.

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-Chloro-5-iodo-1-methylimidazole reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solution (0.05 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.

  • Sample Solution (1.0 mg/mL): Prepare the sample solution by accurately weighing ~25 mg of the test sample and following the same procedure as the Standard Stock Solution.

Protocol 2: HPLC Analysis Workflow

The general workflow for developing and validating an HPLC purity method is a systematic process.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_QC Routine Analysis Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Gradient & Temperature Dev2->Dev3 Dev4 Forced Degradation Study Dev3->Dev4 Val1 Specificity Dev4->Val1 Demonstrates Stability- Indicating Capability Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Robustness Val4->Val5 QC1 System Suitability Test (SST) Val5->QC1 Defines Operational Limits QC2 Sample Analysis QC1->QC2 QC3 Data Reporting QC2->QC3

Caption: General workflow for HPLC method development and validation.

Protocol 3: Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation studies must be performed.[8][13] This involves subjecting the sample to extreme conditions to intentionally produce degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[8]

  • Preparation: Prepare five separate solutions of 2-Chloro-5-iodo-1-methylimidazole at approximately 1.0 mg/mL.

  • Acid Hydrolysis: To one solution, add 1M HCl and heat at 60 °C for 4 hours. Cool and neutralize with 1M NaOH.

  • Base Hydrolysis: To a second solution, add 1M NaOH and keep at room temperature for 2 hours. Neutralize with 1M HCl.

  • Oxidative Degradation: To a third solution, add 3% H₂O₂ and keep at room temperature for 6 hours.[14]

  • Thermal Degradation: Expose a fourth solution to 80 °C for 24 hours.

  • Photolytic Degradation: Expose the fifth solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines. A control sample should be shielded from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The peak purity of the main analyte peak should be assessed using a PDA detector to confirm that no degradation products are co-eluting.

Forced Degradation - Comparative Data Summary
Stress ConditionMethod A (UHPLC) - % DegradationMethod A - Degradant PeaksMethod B (HPLC) - % DegradationMethod B - Degradant Peaks
Control (Unstressed) 0%1 (impurity)0%1 (impurity)
Acid (1M HCl, 60°C) ~12%3~13%4
Base (1M NaOH, RT) ~8%2~9%2
Oxidative (3% H₂O₂) ~18%4~19%5
Thermal (80°C) ~5%2~5%2
Photolytic (ICH Q1B) ~15%3~16%4

Analysis of Data: The data indicates that the molecule is most susceptible to oxidative and photolytic degradation. Method B, with its higher resolving power, was able to separate additional minor degradant peaks in the acid, oxidative, and photolytic samples, demonstrating its superiority for detailed impurity profiling.

Method Validation According to Regulatory Guidelines

Once a suitable HPLC method is developed, it must be validated to prove it is fit for its intended purpose.[6][15] Validation is performed according to established guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[16][17][18]

Key Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (for Impurity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.995 for the main peak in stressed samples. Resolution between adjacent peaks > 1.5.[11]
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[15]
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay) RSD ≤ 5.0%. Intermediate Precision (inter-assay) RSD ≤ 10.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; must be ≤ 0.05%.[11]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH (±0.2), temperature (±5°C), or mobile phase composition (±2%) are varied.

Comparison with Alternative Purity Assessment Techniques

While HPLC is the primary technique, it is valuable to understand its position relative to other analytical methods.[4]

TechniqueApplicability to 2-Chloro-5-iodo-1-methylimidazoleAdvantagesDisadvantages
HPLC-UV Excellent. The molecule is non-volatile and possesses a UV chromophore, making it ideal for RP-HPLC.High resolution, robust, quantitative, well-established, and versatile.[3][4]Does not provide structural information on its own.
LC-MS Excellent. Used for identification.Provides molecular weight and fragmentation data, which is essential for identifying unknown impurities.[2][10][19]Quantification can be more complex than UV; response can be matrix-dependent.
Gas Chromatography (GC) Poor. The compound is not sufficiently volatile or thermally stable for direct GC analysis.Excellent for volatile and semi-volatile compounds (e.g., residual solvents).Not suitable for non-volatile, thermally labile molecules like the target analyte.[2]
Supercritical Fluid Chromatography (SFC) Good. Can be an effective alternative.Faster separations than HPLC, reduced organic solvent consumption ("greener").[14]Less universally available than HPLC; method development can be more complex.
Capillary Electrophoresis (CE) Fair to Good. Very high separation efficiency, minimal sample and solvent consumption.Can have lower precision and robustness compared to HPLC for routine QC applications.[20]

Conclusion

Establishing rigorous purity standards for 2-Chloro-5-iodo-1-methylimidazole is a critical step in ensuring the quality and safety of downstream pharmaceutical products. High-Performance Liquid Chromatography, particularly when developed as a stability-indicating method, stands as the unequivocal gold standard for this task.

This guide has demonstrated that the choice of an HPLC method is not monolithic. A rapid UHPLC method (Method A) offers significant advantages for high-throughput screening, while a high-resolution HPLC method (Method B) using an orthogonal stationary phase provides the superior resolving power necessary for comprehensive impurity profiling and final release testing. The causality behind each parameter selection—from column chemistry to mobile phase pH—directly impacts the method's ability to separate all relevant species.

The implementation of forced degradation studies is non-negotiable, as it is the only way to generate the necessary data to prove a method is stability-indicating.[9] Furthermore, rigorous validation against ICH and USP guidelines ensures the method is reliable, reproducible, and compliant with global regulatory expectations.[17] By synthesizing these principles of expert method development, self-validating protocols, and authoritative grounding, researchers can confidently establish and defend the purity standards for 2-Chloro-5-iodo-1-methylimidazole, thereby contributing to the development of safer and more effective medicines.

References

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Comparative

A Researcher's Guide to Regiocontrol: Direct ortho-Metalation vs. The Halogen Dance

In the intricate world of synthetic chemistry, the precise functionalization of aromatic and heteroaromatic scaffolds is paramount. Achieving regiocontrol—the ability to direct a reaction to a specific position on a mole...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the precise functionalization of aromatic and heteroaromatic scaffolds is paramount. Achieving regiocontrol—the ability to direct a reaction to a specific position on a molecule—is often the pivotal challenge that separates a successful synthesis from a complex mixture. Among the powerful tools for C-H activation and functionalization, Direct ortho-Metalation (DoM) and the Halogen Dance (HD) reaction stand out. While both utilize organolithium intermediates, they operate on fundamentally different principles, offering distinct and complementary strategic advantages.

This guide provides an in-depth comparison of these two methodologies. We will dissect their underlying mechanisms, explore the factors governing their outcomes, and provide practical, field-proven protocols. The core of this comparison lies in a simple dichotomy: kinetic versus thermodynamic control . Understanding this difference is the key to strategically selecting the right tool for your synthetic challenge.

Part 1: Direct ortho-Metalation (DoM) — The Kinetic Approach to Regioselectivity

Directed ortho-Metalation is a robust and highly predictable method for the deprotonation of a position ortho to a heteroatom-containing functional group, known as a Directed Metalation Group (DMG).[1][2] This reaction is governed by kinetic control, meaning the product formed is the one that is generated the fastest, not necessarily the most stable.

The Mechanism: Coordination is Key

The efficacy of DoM hinges on a phenomenon known as the Complex Induced Proximity Effect (CIPE).[3] The reaction pathway proceeds as follows:

  • Coordination: The Lewis acidic lithium atom of an organolithium base (typically n-BuLi, s-BuLi, or t-BuLi) coordinates to the Lewis basic heteroatom of the DMG.[2]

  • Deprotonation: This coordination brings the alkyl base into close proximity with the ortho-protons of the aromatic ring. This proximity significantly lowers the activation energy for deprotonation at the ortho position, making it the fastest kinetic process.[3][4]

  • Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles, installing a new functional group exclusively at the ortho position.[1]

The strength of the DMG is critical and a well-established hierarchy exists, determined through competition experiments.[5] Generally, groups with stronger Lewis basicity and coordinating ability are more effective DMGs.

Table 1: Relative Strength of Common Directed Metalation Groups (DMGs) [3][5]

StrengthDMG Examples
Strong -O-C(O)NR₂, -C(O)N(R)₂, -SO₂NR₂, Oxazolines
Moderate -CH₂NR₂, -OMe, -NHC(O)R
Weak -CH₂OR, -F, -NR₂

DoM_Mechanism cluster_start cluster_complex cluster_lithiated cluster_product start_mol Aromatic Substrate with DMG complex [Substrate-RLi] Complex (CIPE) start_mol->complex + R-Li (e.g., n-BuLi) Coordination lithiated ortho-Lithiated Intermediate complex->lithiated Fast, Kinetically Favored Deprotonation product ortho-Functionalized Product lithiated->product + Electrophile (E+) Quench

Caption: The DoM pathway is driven by kinetic control via a coordinated complex.

Part 2: The Halogen Dance — A Thermodynamic Quest for Stability

The Halogen Dance (HD) is a fascinating and synthetically powerful rearrangement where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position.[6][7] Unlike the direct and predictable nature of DoM, the Halogen Dance is a thermodynamically controlled process.[6] The final position of the halogen—and more importantly, the site of lithiation—is dictated by the relative stability of the possible aryllithium intermediates.

The Mechanism: A Cascade of Equilibria

The currently accepted mechanism, first systematically proposed by Joseph Bunnett, involves a series of intermolecular steps rather than a simple intramolecular hop.[6][8]

  • Initial Deprotonation: A strong, hindered base, typically a lithium amide like Lithium Diisopropylamide (LDA), deprotonates the ring at an acidic position, often ortho to the halogen.[6]

  • Halogen-Metal Exchange Cascade: The initially formed aryllithium species can react with a molecule of the starting material (or other halogenated species in the pot) in a halogen-metal exchange. This initiates a cascade of exchanges, creating a dynamic equilibrium of various lithiated and halogenated isomers.[9][10]

  • Thermodynamic Sink: The reaction "dances" through these intermediates until it settles on the most thermodynamically stable aryllithium species. This is the "thermodynamic sink." The stability is influenced by factors like inductive effects, chelation, and steric hindrance.[6]

  • Electrophilic Trapping: Quenching the reaction at this point traps the most stable organolithium, leading to a functionalized product that is often inaccessible through other means.[8][11]

The driving force is the formation of the most stable carbanion, which may be at a position remote from the initial halogen location.[6] This allows for functionalization at positions that are not kinetically accessible.

Halogen_Dance_Mechanism cluster_main A Starting Material (Ar-X) B Kinetically Formed Aryllithium (Ar'-Li) A->B + Base (e.g., LDA) Initial Deprotonation C Equilibrating Pool of Intermediates (Ar''-Li, Ar'''-X, etc.) A->C + Ar'-Li B->C Intermolecular Halogen-Metal Exchange (Reversible) D Most Thermodynamically Stable Aryllithium (Ar_stable-Li) C->D Equilibration (Driving Force) E Functionalized Product (Ar_stable-E) D->E + Electrophile (E+) Trapping

Caption: The HD pathway is driven by thermodynamic control via equilibration.

Part 3: Head-to-Head Comparison: DoM vs. Halogen Dance

The choice between these two powerful methods depends entirely on the desired regiochemical outcome and the nature of the substrate. The following table summarizes their key operational differences.

Table 2: Comparison of Direct ortho-Metalation and Halogen Dance

FeatureDirect ortho-Metalation (DoM)Halogen Dance (HD)
Driving Force Kinetic Control [4]Thermodynamic Control [6]
Primary Mechanism Complex-induced deprotonation (CIPE)[3]Base-catalyzed halogen migration via intermolecular halogen-metal exchange[6][10]
Substrate Requirement A potent Directed Metalation Group (DMG)[1]A labile halogen (I, Br) and an abstractable proton[6]
Typical Base Alkyllithiums (n-BuLi, s-BuLi)[5]Lithium amides (LDA, LiTMP)[6][9]
Regiochemical Outcome Highly predictable functionalization ortho to the DMG.[12]Functionalization at the site of the most stable aryllithium intermediate, which may be remote from the initial halogen.[8]
Reaction Conditions Typically low, constant temperature (e.g., -78 °C) to prevent side reactions.[5]Often initiated at low temperature, then warmed (e.g., to RT) to allow for thermodynamic equilibration.[10]
Key Advantage High predictability and regioselectivity for ortho substitution.Access to thermodynamically favored isomers that are otherwise difficult or impossible to synthesize.[11][13]
Potential Limitation Limited to ortho position; requires a DMG. Halogen-metal exchange can be a competing side reaction if a halogen is present.[5]Outcome can be difficult to predict without prior knowledge of the system's thermodynamics. Can lead to mixtures if multiple intermediates have similar stability.

Part 4: Experimental Protocols and Case Studies

To illustrate the practical application of these concepts, we provide detailed, validated protocols for each method. The causality behind each step is explained to provide a deeper understanding beyond simple procedural instructions.

Case Study 1: DoM of N,N-Diethyl-meta-toluamide (DEET)

This protocol demonstrates the power of the amide DMG to direct lithiation to a specific, sterically hindered position, even in the presence of a potentially more acidic benzylic proton.

DoM_Workflow cluster_steps A Dissolve Substrate in Anhydrous THF B Cool to -78 °C (Inert Atmosphere) A->B C Add s-BuLi/TMEDA Dropwise B->C D Stir for 1h @ -78 °C (Lithiatiion) C->D E Add Electrophile (e.g., Me₃SiCl) D->E F Warm to RT & Quench (e.g., sat. NH₄Cl) E->F G Workup & Purify F->G

Caption: A typical experimental sequence for a DoM reaction.

Step-by-Step Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N,N-diethyl-meta-toluamide (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Rationale: Rigorously anhydrous and inert conditions are essential to prevent quenching of the highly basic organolithium reagents and reactive intermediates.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperature maintains the stability of the aryllithium intermediate and prevents side reactions like the anionic Fries rearrangement.[5]

  • Base Addition: A solution of sec-butyllithium (s-BuLi, 1.1 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv) is added dropwise, maintaining the internal temperature below -70 °C.

    • Rationale:s-BuLi is a strong, non-nucleophilic base suitable for deprotonation. TMEDA is a bidentate ligand that chelates lithium, breaking up organolithium aggregates and increasing the basicity and kinetic rate of the reaction.[3][5]

  • Metalation: The reaction mixture is stirred at -78 °C for 1 hour.

    • Rationale: This allows sufficient time for the kinetically controlled deprotonation to go to completion. The deep red/orange color of the aryllithium is often observed.

  • Electrophilic Quench: The chosen electrophile (e.g., trimethylsilyl chloride, 1.2 equiv) is added dropwise to the solution at -78 °C.

    • Rationale: The electrophile traps the kinetically formed ortho-lithiated species before any potential rearrangement can occur.

  • Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Case Study 2: Halogen Dance on 2-Bromothiophene

This protocol illustrates how a halogen can be coaxed to "dance" to a more thermodynamically stable position on a heteroaromatic ring, enabling functionalization at a site not accessible by direct deprotonation of the parent thiophene.

HD_Workflow cluster_steps A Prepare LDA in situ (i-Pr₂NH + n-BuLi) B Cool to -78 °C A->B C Add Substrate (e.g., 2-Bromothiophene) B->C D Warm to Room Temp. Stir for several hours C->D E Cool to -78 °C D->E F Add Electrophile (e.g., DMF) E->F G Workup & Purify F->G

Caption: A typical experimental sequence for a Halogen Dance reaction.

Step-by-Step Protocol: [9][10]

  • Base Preparation (in situ): In a flame-dried flask under an inert atmosphere, a solution of diisopropylamine (1.5 equiv) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.2 equiv) is added dropwise, and the solution is stirred for 15 minutes, then warmed to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).

    • Rationale: LDA is a strong, sterically hindered base ideal for initiating the HD by deprotonation without competing nucleophilic attack. Preparing it in situ ensures maximum reactivity.

  • Initiation: The freshly prepared LDA solution is re-cooled to -78 °C. The substrate, 2-bromothiophene (1.0 equiv), is added dropwise. The mixture is stirred at -78 °C for 30 minutes.

    • Rationale: The initial deprotonation occurs at low temperature to form the kinetic lithiated species (in this case, likely 5-bromo-2-lithiothiophene).

  • Equilibration (The "Dance"): The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

    • Rationale: This is the critical step. The thermal energy allows the system to overcome activation barriers for the intermolecular halogen-metal exchanges, enabling the cascade to reach thermodynamic equilibrium, favoring the most stable 3-bromo-2-lithiothiophene intermediate.

  • Trapping: The reaction is re-cooled to -78 °C, and an electrophile (e.g., N,N-dimethylformamide, >1.0 equiv, to install a formyl group) is added.

    • Rationale: Cooling prior to the quench ensures a controlled reaction with the electrophile and minimizes side reactions.

  • Workup & Purification: The reaction is allowed to warm to room temperature, quenched with saturated aq. NH₄Cl, extracted, dried, and purified via column chromatography to yield the 3-bromo-2-formylthiophene product.

Conclusion and Strategic Outlook

Direct ortho-Metalation and the Halogen Dance are not competing methodologies; they are complementary strategies for achieving regiocontrol in aromatic synthesis.

  • Choose Direct ortho-Metalation for its surgical precision and predictability when your synthetic plan requires functionalization specifically and exclusively at the position ortho to a directing group. It is the quintessential tool for kinetically controlled C-H activation.

  • Choose the Halogen Dance when your target requires functionalization at a thermodynamically favored position that is not accessible via DoM or other conventional methods. It is an elegant, albeit more complex, strategy to leverage thermodynamic driving forces to achieve remarkable molecular rearrangements.

As researchers and drug development professionals, a deep, mechanistic understanding of both kinetic and thermodynamic pathways is indispensable. By mastering the principles behind DoM and the Halogen Dance, the synthetic chemist can devise more creative, efficient, and powerful routes to complex molecular architectures.

References

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab Group Meeting. [Link]

  • Scribd. Directed Ortho Metalation Guide. [Link]

  • Schnürch, M., et al. (2007). Halogen dance reactions--a review. Semantic Scholar. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046-1057. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DoM). [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Biswas, T. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). YouTube. [Link]

  • Chem-Station. Directed Ortho Metalation. [Link]

  • Chemeurope.com. Halogen dance rearrangement. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-Chloro-5-iodo-1-methyl-1H-imidazole

This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-iodo-1-methyl-1H-imidazole. As drug development professionals, our commitment to safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-iodo-1-methyl-1H-imidazole. As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety principles to ensure your protection and the integrity of your work. The protocols herein are designed to be self-validating systems, fostering a culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary risks associated with this class of compounds involve severe irritation and potential corrosion upon contact with skin and eyes, respiratory tract irritation, and harm if ingested.[2][5][6] Therefore, all handling procedures must assume the compound is hazardous and take appropriate precautions.

Table 1: Inferred GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement Source
Skin Corrosion/Irritation Category 1B / 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation [2][3][6]
Serious Eye Damage/Irritation Category 1 / 2 H318: Causes serious eye damage / H319: Causes serious eye irritation [2][3][4]
Specific target organ toxicity — single exposure Category 3 H335: May cause respiratory irritation [2][4]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [5][6]

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |[5][6] |

Routes of Exposure:

  • Dermal (Skin) Contact: The most common route of accidental exposure. Halogenated organic compounds can be absorbed through the skin and may cause local irritation or systemic toxicity.[7][8]

  • Ocular (Eye) Contact: Direct contact with the solid or solutions can cause severe irritation or irreversible damage.[3]

  • Inhalation: Inhalation of the dust or aerosols can lead to irritation of the respiratory tract.[2]

  • Ingestion: Accidental ingestion is harmful.[6]

Mandatory Personal Protective Equipment (PPE) Protocol

The use of PPE is the final and essential barrier between you and the chemical.[9] A comprehensive PPE strategy is mandatory. Do not handle this compound without the following equipment.

Table 2: Required PPE for Handling 2-Chloro-5-iodo-1-methyl-1H-imidazole

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloved with chemical-resistant gloves (e.g., Nitrile), with the outer glove cuff extending over the lab coat sleeve. Prevents skin contact. Thicker gloves offer better protection.[10] Regularly inspect gloves for any signs of degradation or tears. Change gloves every 30-60 minutes or immediately if contamination is suspected.[10]
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield must be worn over the goggles. Standard safety glasses do not provide adequate protection from splashes.[10] Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes during transfers or in the event of a vessel failure.
Body Protection A clean, fully-fastened laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk. Provides a removable barrier to protect skin and personal clothing from contamination.[11][12]

| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood.[13] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[2] Engineering controls like fume hoods are the primary method of protection.[7] |

Operational Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following step-by-step process provides a framework for safe handling from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Assemble all Materials: Gather all necessary chemicals, solvents, glassware, and equipment before bringing the 2-Chloro-5-iodo-1-methyl-1H-imidazole into the hood.

    • Prepare for Emergencies: Ensure an eyewash station and safety shower are accessible and unobstructed.[13] Locate the appropriate chemical spill kit.

    • Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical container.

  • Handling (Inside a Chemical Fume Hood):

    • Weighing and Transfer: Gently handle the solid to avoid creating dust.[12] Use a spatula for transfers. If possible, weigh the material on a tared weigh paper or directly into the reaction vessel within the hood.

    • Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • Running Reactions: Keep all reaction vessels capped or covered to the extent possible. Ensure any off-gassing is properly vented or scrubbed.

  • Post-Handling & Decontamination:

    • Decontaminate Surfaces: Upon completion of work, wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a soap and water wash if compatible.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.[10]

    • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[14]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Materials & Equipment prep1->prep2 prep3 Confirm Access to Eyewash/Shower/Spill Kit prep2->prep3 prep4 Don Full PPE (Double Gloves, Goggles, etc.) prep3->prep4 handle1 Carefully Weigh & Transfer Solid (Avoid Dust Generation) prep4->handle1 handle2 Perform Chemical Reaction handle1->handle2 clean1 Decontaminate Workspace & Equipment handle2->clean1 clean2 Segregate & Label Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE (e.g., Outer Gloves) clean2->clean3 clean4 Doff Remaining PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Workflow for handling 2-Chloro-5-iodo-1-methyl-1H-imidazole.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) office immediately. For small spills within a fume hood, use a chemical spill kit with an absorbent material, taking care not to create dust.

Disposal Plan

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Chemical Waste: All waste containing 2-Chloro-5-iodo-1-methyl-1H-imidazole, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste bag and disposed of according to institutional and local regulations.[16] Never dispose of contaminated PPE in the regular trash.

By adhering to these rigorous safety protocols, you build a foundation of trust in your procedures and ensure a safe and productive research environment.

References

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available from: [Link]

  • O'Malley, M. PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Available from: [Link]

  • IOGP. Personal Protective Equipment. Available from: [Link]

  • ChemSupply Australia. Safety Data Sheet IMIDAZOLE. (2023-09-25). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Imidazole. Available from: [Link]

  • da Silva, G. N., et al. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. (2020-08-13). Available from: [Link]

  • Australian Government Department of Health. 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016-04-21). Available from: [Link]

  • National Toxicology Program. TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. (2007). Available from: [Link]

  • Ali, S., et al. Potential toxicological assessment of 4-Methylimidazole (4-MEI) in Ctenopharyngodon idella; LC50 determination, acute and sublethal effects on physiological, immunological, and histopathological indicators. (2025-09-27). Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Imidazole, 1-methyl- - Evaluation statement. (2022-01-14). Available from: [Link]

Sources

Retrosynthesis Analysis

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